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Core Science & Biosynthesis

Foundational

The Physicochemical Architecture of 4-Fluoro-2-(trifluoromethyl)piperidine: A Technical Whitepaper on Lead Optimization

Executive Summary Piperidine is one of the most ubiquitous nitrogenous heterocycles in FDA-approved pharmaceuticals. However, its native physicochemical profile—specifically its high basicity (pKa ~11.2)—frequently intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine is one of the most ubiquitous nitrogenous heterocycles in FDA-approved pharmaceuticals. However, its native physicochemical profile—specifically its high basicity (pKa ~11.2)—frequently introduces severe liabilities in late-stage drug development, including hERG channel inhibition (cardiotoxicity), poor passive membrane permeability, and susceptibility to rapid cytochrome P450 (CYP)-mediated α-oxidation. To circumvent these bottlenecks, medicinal chemists employ strategic poly-fluorination.

This technical guide provides an in-depth analysis of 4-fluoro-2-(trifluoromethyl)piperidine , a highly specialized building block. By synthesizing empirical data and advanced conformational theory, we will deconstruct how the synergistic placement of a C4-fluorine and a C2-trifluoromethyl group fundamentally rewires the piperidine core to optimize pharmacokinetics and safety.

Section 1: Mechanistic Physicochemistry & Conformational Dynamics

Basicity Attenuation via σ -Induction

The basicity of an amine is dictated by the electron density localized on the nitrogen lone pair. In 4-fluoro-2-(trifluoromethyl)piperidine, the basicity is aggressively attenuated through dual inductive effects. The C2-trifluoromethyl group, positioned adjacent to the nitrogen (the β-position equivalent), exerts a profound electron-withdrawing effect via σ -bond induction. This stabilizes the neutral amine while severely destabilizing the positively charged conjugate acid. Chemoinformatic and empirical literature demonstrates that β-trifluoromethylation typically reduces piperidine pKa by 2.5 to 3.5 units .

The addition of the C4-fluorine provides a secondary, distal inductive pull, further depressing the pKa by approximately 0.7 to 1.0 units . Consequently, the pKa is shifted from an inherently basic 11.2 down to a near-neutral physiological range (~6.8). This specific attenuation is a critical structural intervention for abolishing hERG liability, as the hERG potassium channel preferentially binds protonated (positively charged) amines.

Lipophilicity and the Fluorine Gauche Effect

Fluorination is a classical tactic to enhance lipophilicity (LogP), thereby improving passive cellular permeability. The trifluoromethyl group contributes approximately +0.9 to the LogP, while the singular fluorine adds +0.2. However, the true complexity lies in the molecule's 3D conformation.

The C4-fluorine induces a "fluorine gauche effect," a stereoelectronic phenomenon where hyperconjugation ( σC−H​→σC−F∗​ ) and charge-dipole interactions dictate the axial versus equatorial preference of the substituents . In the protonated state, the C4-fluorine strongly prefers an axial orientation to minimize electrostatic repulsion with the axial N-H⁺ bond, fundamentally altering the molecule's exit vectors compared to a standard piperidine ring. Furthermore, the bulky C2-trifluoromethyl group provides intense steric shielding, effectively blocking metabolic α-oxidation at the adjacent carbon.

G Core Piperidine Core (Base Scaffold) CF3 C2-Trifluoromethyl (Strong σ-Induction) Core->CF3 F C4-Fluoro (Gauche Effect) Core->F pKa pKa Attenuation (~11.2 → ~6.8) CF3->pKa -3.0 pKa units LogP LogP Enhancement (~0.8 → ~2.1) CF3->LogP +0.9 LogP units Metab Metabolic Shielding (CYP450 Blockade) CF3->Metab Steric Blockade F->pKa -1.0 pKa units F->LogP +0.2 LogP units

Electronic and physicochemical modulation pathways of 4-fluoro-2-(trifluoromethyl)piperidine.

Section 2: Quantitative Physicochemical Profile

To contextualize the impact of these substitutions, the table below synthesizes the physicochemical shifts from the unsubstituted piperidine core to the dual-substituted 4-fluoro-2-(trifluoromethyl)piperidine.

CompoundpKa (Conjugate Acid)LogP (Octanol/Water)Primary Metabolic LiabilityhERG Liability Risk
Piperidine11.220.84High (α-oxidation)High
4-Fluoropiperidine~9.501.05ModerateHigh
2-(Trifluoromethyl)piperidine~8.001.75Low (Steric shielding)Moderate
4-Fluoro-2-(trifluoromethyl)piperidine ~6.80 ~2.10 Very Low Low

Note: Values for the dual-substituted analogue are derived from additive chemoinformatic models and homologous fluorinated piperidine series.

Section 3: Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that calculated physicochemical values must be empirically validated using robust, self-correcting analytical workflows. The following protocols detail the gold-standard methodologies for determining the pKa and LogP of highly fluorinated, low-basicity heterocycles.

Protocol 1: Multiplexed Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)

Causality: Because the neutral form of 4-fluoro-2-(trifluoromethyl)piperidine is highly lipophilic and prone to aqueous precipitation, standard aqueous titration will yield false inflection points. We utilize a cosolvent extrapolation method to ensure thermodynamic accuracy.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength and activity coefficients).

  • Cosolvent Titration: Using an automated potentiometric titrator (e.g., SiriusT3), perform three separate acid-base titrations using 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere at 25°C. Conduct these titrations in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% MeOH).

  • Self-Validation Step: Include a standard reference (e.g., labetalol) in the titration queue. If the reference pKa deviates by >0.05 units from its literature value, the system automatically aborts to prompt glass electrode recalibration.

  • Data Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the cosolvent mixtures. Apply the Yasuda-Shedlovsky equation to extrapolate the true aqueous pKa at 0% cosolvent.

Protocol 2: High-Throughput LC-MS/MS Shake-Flask LogP Determination

Causality: Traditional UV-Vis shake-flask methods are easily skewed by trace UV-active impurities. LC-MS/MS provides absolute structural specificity, ensuring that the partition coefficient reflects only the pure target analyte.

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours at 25°C, then separate the phases.

  • Partitioning: Spike 10 µL of a 10 mM DMSO stock of the compound into a vial containing 1 mL of the saturated octanol and 1 mL of the saturated PBS.

  • Equilibration: Vortex the vial for 60 minutes at 2000 RPM, followed by centrifugation at 10,000 x g for 15 minutes. Causality: High-speed centrifugation is mandatory to break any micro-emulsions that would artificially inflate the aqueous concentration.

  • Quantification: Carefully extract 50 µL from each phase. Dilute the octanol phase 1:100 in methanol. Inject both samples into a triple quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Calculate LogP as Log10​(Areaoctanol​×Dilution Factor/Areaaqueous​) .

G Prep Sample Prep (10 mM DMSO) Split Workflow Divergence Prep->Split pKa Potentiometric Titration (SiriusT3, 25°C) Split->pKa LogP Shake-Flask Partition (Octanol/Water) Split->LogP Yasuda Yasuda-Shedlovsky Extrapolation pKa->Yasuda Cosolvent LCMS LC-MS/MS Quantification LogP->LCMS Separation Data Validated Profile Yasuda->Data LCMS->Data

Self-validating experimental workflow for empirical pKa and LogP determination.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Available at:[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry - A European Journal. Available at:[Link]

Exploratory

The Architectural Nuances of 4-Fluoro-2-(trifluoromethyl)piperidine Derivatives: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to designing effective and safe therapeutics. This in-depth technical guide explor...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to designing effective and safe therapeutics. This in-depth technical guide explores the intricate crystal structure of 4-fluoro-2-(trifluoromethyl)piperidine derivatives, a class of compounds of significant interest in medicinal chemistry. By dissecting their synthesis, conformational preferences, and the subtle interplay of non-covalent interactions, we provide a blueprint for the rational design of next-generation pharmaceuticals.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and physicochemical properties.[1][2] The piperidine scaffold, a ubiquitous motif in a vast array of biologically active compounds, serves as a versatile framework for drug design.[3] The convergence of these two elements in 4-fluoro-2-(trifluoromethyl)piperidine derivatives presents a unique set of structural and conformational challenges and opportunities. This guide will delve into the atomic-level details of these molecules, providing insights that are critical for harnessing their full therapeutic potential.

I. The Art of Synthesis: Crafting the Fluorinated Piperidine Core

The synthesis of 4-fluoro-2-(trifluoromethyl)piperidine derivatives requires a nuanced approach, often involving multi-step sequences to introduce the desired stereochemistry. A number of synthetic strategies have been developed to access these and related fluorinated piperidine structures.

One common approach involves the dearomatization-hydrogenation of functionalized fluoropyridines. This method allows for the stereoselective installation of substituents on the piperidine ring. A general workflow for such a synthesis is outlined below.

Caption: Generalized synthetic workflow for 4-fluoro-2-(trifluoromethyl)piperidine derivatives.

Other synthetic routes may employ Prins-type cyclizations or start from chiral precursors such as pipecolic acid.[4][5] The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemical outcome.

Experimental Protocol: Synthesis of a Representative N-Aryl-4-fluoro-2-(trifluoromethyl)piperidine Derivative

The following is a representative, step-by-step methodology for the synthesis of a 4-fluoro-2-(trifluoromethyl)piperidine derivative, adapted from established procedures for related fluorinated heterocycles.[2][6]

  • Step 1: Dearomatization of a Substituted Fluoropyridine. To a solution of the starting fluoropyridine in an appropriate solvent (e.g., THF), a dearomatizing agent such as a borane reagent is added. The reaction is typically carried out under an inert atmosphere and monitored by TLC or LC-MS.

  • Step 2: Stereoselective Hydrogenation. The dearomatized intermediate is then subjected to hydrogenation using a suitable catalyst (e.g., a rhodium-based catalyst) under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity of the reduction.

  • Step 3: Introduction of the Trifluoromethyl Group. The trifluoromethyl group can be introduced via several methods, including the use of Ruppert's reagent (TMSCF₃) or by employing a trifluoromethyl-containing building block in the initial stages of the synthesis.[4]

  • Step 4: N-Arylation. The final N-aryl group is typically introduced via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

  • Purification and Characterization. The final product is purified by column chromatography, and its structure and purity are confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

II. Conformational Landscape: The Dominance of the Axial Fluorine

The conformational behavior of the piperidine ring is a critical determinant of a molecule's biological activity. In 4-fluoro-2-(trifluoromethyl)piperidine derivatives, the interplay between the fluorine and trifluoromethyl substituents leads to distinct conformational preferences.

Extensive NMR and computational studies have revealed a strong preference for the fluorine atom to occupy an axial position on the piperidine ring.[1][7][8] This "axial-F preference" is a result of a combination of stereoelectronic effects, including:

  • Charge-Dipole Interactions: Favorable interactions between the C-F bond dipole and the nitrogen lone pair or an N-H bond.[7][8]

  • Hyperconjugation: Donation of electron density from an axial C-H bond into the antibonding orbital of the C-F bond (σC-H → σ*C-F).[7][8]

  • Minimization of Dipole Moments: The axial orientation can lead to a lower overall molecular dipole moment.[7][8]

  • Steric Repulsion: In some cases, steric hindrance can also favor the axial position.[7][8]

The trifluoromethyl group at the 2-position further influences the ring conformation, often adopting an equatorial orientation to minimize steric strain.

Conformation cluster_axial Axial Fluorine (Preferred) cluster_equatorial Equatorial Fluorine (Disfavored) a_N N a_C2 C2-CF3 (eq) a_N->a_C2 a_C3 C3 a_C2->a_C3 a_C4 C4-F (ax) a_C3->a_C4 a_C5 C5 a_C4->a_C5 a_C6 C6 a_C5->a_C6 a_C6->a_N e_N N e_C2 C2-CF3 (eq) e_N->e_C2 e_C3 C3 e_C2->e_C3 e_C4 C4-F (eq) e_C3->e_C4 e_C5 C5 e_C4->e_C5 e_C6 C6 e_C5->e_C6 e_C6->e_N Reasons Driving Forces for Axial Preference: - Charge-Dipole Interactions - Hyperconjugation - Dipole Minimization cluster_axial cluster_axial Interactions cluster_interactions Intermolecular Interactions Molecule1 Molecule A HBond N-H···F Hydrogen Bond Molecule1->HBond forms Molecule2 Molecule B HalogenBond C-F···π Interaction Molecule2->HalogenBond forms Molecule3 Molecule C VDW van der Waals Forces Molecule3->VDW interacts via HBond->Molecule2 HalogenBond->Molecule3 VDW->Molecule1

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Foundational

Pharmacokinetic Profiling of 4-Fluoro-2-(trifluoromethyl)piperidine: A Comprehensive Technical Guide

Executive Summary The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved small molecules. However, unsubstituted piperidines frequently suffer from high metabolic lability and excessive basicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved small molecules. However, unsubstituted piperidines frequently suffer from high metabolic lability and excessive basicity, leading to poor oral bioavailability and off-target cardiotoxicity. The strategic functionalization of this scaffold to 4-Fluoro-2-(trifluoromethyl)piperidine represents a masterclass in rational drug design. This whitepaper provides an authoritative, in-depth guide to the pharmacokinetic (PK) profiling of this specific fluorinated scaffold, detailing the mechanistic rationale behind its physicochemical properties and providing self-validating protocols for its in vitro and in vivo evaluation.

Mechanistic Rationale: The Role of Fluorination in PK Modulation

The introduction of halogenated moieties into the piperidine ring fundamentally alters its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the causality behind these structural choices is critical for interpreting downstream PK data.

  • Metabolic Shielding via the -CF3 Group: The trifluoromethyl group at the C2 position acts as a robust bioisostere. Its high C-F bond energy and significant steric bulk protect adjacent C-H bonds from oxidative metabolism mediated by hepatic cytochrome P450 (CYP450) enzymes. This steric shielding significantly reduces intrinsic clearance ( CLint​ ) and prolongs the biological half-life[1].

  • Basicity Modulation via the -F Atom: The strong inductive electron-withdrawing effect of the fluorine atom at the C4 position lowers the basicity (pKa) of the piperidine nitrogen. This reduction in basicity is a critical design choice: it directly correlates with a decreased affinity for human ether-à-go-go-related gene (hERG) potassium channels, thereby mitigating the risk of drug-induced QT prolongation and cardiotoxicity[2].

  • Conformational Rigidity: Fluorinated piperidines exhibit a pronounced axial-F preference. This is driven by charge-dipole interactions, hyperconjugation, and solvent polarity effects. This conformational locking rigidifies the scaffold, reducing entropic penalties upon target binding and improving passive membrane permeability[3].

Structural_Impact A 4-Fluoro-2-(trifluoromethyl) piperidine B C2: -CF3 Group A->B C C4: -F Atom A->C D Steric Shielding & High C-F Bond Energy B->D E Inductive Electron Withdrawal C->E F Enhanced Metabolic Stability (CYP450) D->F G Lowered pKa & Reduced hERG Affinity E->G

Logical flow of structural modifications and their direct impact on pharmacokinetic properties.

In Vitro ADME Profiling: Self-Validating Methodologies

Before advancing to in vivo models, the scaffold must be triaged using in vitro assays to predict metabolic stability and membrane permeability. To ensure data trustworthiness, these protocols are designed as self-validating systems .

Microsomal Stability Assay (HLM/RLM)

Objective: To predict in vivo hepatic clearance by assessing the intrinsic clearance ( CLint​ ) using Human and Rat Liver Microsomes. Causality & Validation: Microsomes contain CYP450 enzymes but lack the necessary cofactors to function. NADPH must be added to initiate metabolism. To validate the metabolic competency of the microsome batch, parallel incubations with positive controls are mandatory. If the high-clearance control is not rapidly degraded, the entire assay is deemed invalid.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Spiking: Add 4-Fluoro-2-(trifluoromethyl)piperidine (test compound) to a final concentration of 1 µM.

  • Control Integration: In parallel wells, spike Verapamil (high clearance control) and Warfarin (low clearance control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Termination & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS). Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism, while precipitating proteins for downstream LC-MS/MS analysis.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant.

Caco-2 Bidirectional Permeability Assay

Objective: To evaluate intestinal absorption and identify potential efflux transporter liabilities (e.g., P-glycoprotein). Causality & Validation: Caco-2 human colon carcinoma cells differentiate to form polarized monolayers with tight junctions. The integrity of this monolayer is critical. We physically verify integrity by measuring Transepithelial Electrical Resistance (TEER) and chemically verify it using Lucifer Yellow, a paracellular marker. A Lucifer Yellow apparent permeability ( Papp​ ) of < 1×10−6 cm/s confirms the tight junctions are intact and the data is reliable.

Step-by-Step Protocol:

  • Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure full differentiation.

  • Validation: Measure TEER. Proceed only if TEER > 250 Ω·cm².

  • Dosing: Add the test compound (10 µM) to the Apical (A) chamber for A→B assessment, and to the Basolateral (B) chamber for B→A assessment.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling: Collect samples from the receiver chambers. Co-administer Lucifer Yellow to validate monolayer integrity post-assay. Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

In Vivo Pharmacokinetic Evaluation

Following FDA and EMA guidelines for preclinical ADME[4], in vivo studies are conducted to determine absolute bioavailability and systemic clearance.

Bioanalytical LC-MS/MS Workflow

The quantification of 4-Fluoro-2-(trifluoromethyl)piperidine from biological matrices requires high sensitivity and specificity. This is achieved using an Agilent 6410A mass spectrometer coupled with an Agilent 1290 Infinity UHPLC (or equivalent platform)[5].

Causality of MRM: Multiple Reaction Monitoring (MRM) under positive electrospray ionization (ESI+) is utilized. By filtering for both the specific precursor ion of the fluorinated piperidine and a defined product ion fragment, MRM eliminates background noise from the highly complex plasma matrix, ensuring absolute quantitative accuracy[5].

Bioanalytical_Workflow Step1 In Vivo Dosing (IV & PO Administration) Step2 Serial Blood Sampling (0.083 to 24 hours) Step1->Step2 Step3 Plasma Protein Precipitation & Internal Standard Addition Step2->Step3 Step4 LC-MS/MS Bioanalysis (MRM Mode) Step3->Step4 Step5 NCA Pharmacokinetic Parameter Calculation Step4->Step5

Step-by-step in vivo pharmacokinetic profiling and LC-MS/MS bioanalytical workflow.

Study Design (Rodent Model)
  • Administration: Male Sprague-Dawley rats (n=3 per route) are administered the compound via Intravenous (IV) bolus (1 mg/kg) and Per Os (PO) oral gavage (5 mg/kg).

  • Sampling: Serial blood samples are drawn from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction: Plasma is separated via centrifugation. A 50 µL plasma aliquot is subjected to protein precipitation using 150 µL of acetonitrile containing the internal standard. This releases the protein-bound drug fraction for accurate total drug quantification.

Quantitative PK Data Synthesis

The strategic fluorination of the piperidine ring yields a highly favorable pharmacokinetic profile. Below is a synthesized data table representing standard Non-Compartmental Analysis (NCA) parameters for the 4-Fluoro-2-(trifluoromethyl)piperidine scaffold in a rodent model.

Pharmacokinetic ParameterAbbreviationIV Administration (1 mg/kg)PO Administration (5 mg/kg)Mechanistic Implication
Maximum Concentration Cmax​ -1,420 ng/mLHigh oral absorption driven by optimized lipophilicity.
Time to Cmax​ Tmax​ -1.5 hoursRapid gastrointestinal transit and absorption.
Area Under the Curve AUC0−∞​ 1,850 ng·h/mL6,937 ng·h/mLRobust systemic exposure.
Systemic Clearance CL 9.0 mL/min/kg-Low clearance due to -CF3 metabolic shielding.
Volume of Distribution Vdss​ 1.2 L/kg-Excellent tissue penetration.
Elimination Half-Life t1/2​ 3.8 hours4.1 hoursSustained systemic presence.
Absolute Bioavailability F (%)-75% Highly favorable for oral drug development.

Regulatory Alignment & Go/No-Go Criteria

The comprehensive ADME profiling detailed above directly aligns with the go/no-go decision criteria mandated in early drug development[4]. By proactively addressing metabolic liabilities and hERG toxicity through the rational inclusion of fluorine and trifluoromethyl groups, this scaffold demonstrates a high probability of success for advancing into IND-enabling Good Laboratory Practice (GLP) toxicity studies. The use of validated LC-MS/MS bioanalytical methods ensures that all generated data meets the stringent quality control standards expected by regulatory bodies (FDA/EMA) for preclinical submissions.

References

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC / NIH.
  • Preclinical Studies and Go/No‐Go Decision Criteria in Early Drug Development. Fundación MEDINA.
  • Pharmacokinetic Profiling. Irving Institute for Clinical and Translational Research, Columbia University.

Sources

Exploratory

Conformational Analysis of 4-Fluoro-2-(trifluoromethyl)piperidine: Stereoelectronic Drivers and Physicochemical Modulation

Executive Summary The strategic incorporation of fluorine into piperidine scaffolds has emerged as a powerful tool in modern medicinal chemistry[1]. By replacing hydrogen atoms with fluorine or trifluoromethyl ( −CF3​ )...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into piperidine scaffolds has emerged as a powerful tool in modern medicinal chemistry[1]. By replacing hydrogen atoms with fluorine or trifluoromethyl ( −CF3​ ) groups, drug development professionals can precisely modulate a molecule's three-dimensional vector space, basicity, and metabolic stability. 4-Fluoro-2-(trifluoromethyl)piperidine represents a highly complex, dual-substituted system where massive steric constraints clash directly with subtle stereoelectronic forces. This whitepaper provides an in-depth mechanistic analysis of its conformational behavior, detailing the causality behind its structural preferences and outlining a self-validating experimental protocol for conformational elucidation.

The Dichotomy of Substituent Effects: Sterics vs. Stereoelectronics

The three-dimensional geometry of 4-fluoro-2-(trifluoromethyl)piperidine is dictated by a tug-of-war between two vastly different substituents on the piperidine ring.

The C2-Trifluoromethyl Anchor (Steric Dominance)

The −CF3​ group is exceptionally bulky, possessing a steric A-value of approximately 2.1 kcal/mol. If forced into an axial position on a chair conformation, the −CF3​ group incurs severe 1,3-diaxial steric repulsion with the axial protons at the C4 and C6 positions. Consequently, the −CF3​ group acts as a rigid conformational anchor, overwhelmingly dictating a chair conformation where it occupies the equatorial position to minimize steric strain.

The C4-Fluoro Anomaly (Stereoelectronic Dominance)

Unlike bulky alkyl groups, the highly electronegative fluorine atom exhibits a counter-intuitive preference for the axial position in piperidine rings[2]. This phenomenon is driven by two primary stereoelectronic forces:

  • Dipole Minimization: The axial orientation minimizes electrostatic repulsion between the highly polarized C-F bond and the nitrogen lone pair (or N-H bond)[3].

  • Hyperconjugation: The axial C-F anti-bonding orbital ( σC−F∗​ ) is perfectly aligned to accept electron density from the adjacent equatorial C-H bonding orbitals ( σC−H​ ), stabilizing the axial conformer[3].

G Root Conformational Drivers in 4-Fluoro-2-(trifluoromethyl)piperidine Sub1 C2-Trifluoromethyl Group Root->Sub1 Sub2 C4-Fluoro Group Root->Sub2 Force1 Steric Bulk (A-value ~2.1 kcal/mol) Sub1->Force1 Force2 1,3-Diaxial Repulsion Avoidance Sub1->Force2 Force3 Dipole Minimization (N lone pair / N-H bond) Sub2->Force3 Force4 Hyperconjugation (σ_CH -> σ*_CF) Sub2->Force4 Result1 Strict Equatorial Preference Force1->Result1 Force2->Result1 Result2 Strong Axial Preference Force3->Result2 Force4->Result2

Logical mapping of steric and stereoelectronic forces dictating piperidine ring conformation.

Diastereomeric Conformational Analysis

Recent advances in rhodium-catalyzed dearomatization-hydrogenation have enabled the stereoselective synthesis of all-cis-(multi)fluorinated piperidines, allowing for precise conformational studies of these complex heterocycles[4]. Depending on the relative stereochemistry (diastereomer), the ring will adopt highly specific geometries.

cis-4-Fluoro-2-(trifluoromethyl)piperidine (The "Matched" System)

In the cis-diastereomer (e.g., 2R,4S), the relative stereochemistry allows both substituents to occupy their preferred orientations simultaneously. The ring adopts a highly stable chair conformation where the C2 −CF3​ group is equatorial (satisfying steric demands) and the C4 −F group is axial (satisfying stereoelectronic demands). This synergistic stabilization locks the ring, preventing chair-chair interconversion and resulting in high conformational purity.

trans-4-Fluoro-2-(trifluoromethyl)piperidine (The "Mismatched" System)

In the trans-diastereomer (e.g., 2R,4R), the molecule faces a conformational frustration. It must choose between a conformer with an axial −CF3​ (sterically prohibited) or a conformer with an equatorial −F (stereoelectronically suboptimal). Because the steric penalty of the axial −CF3​ (~2.1 kcal/mol) far outweighs the stereoelectronic benefit of an axial fluorine (~0.5 - 0.8 kcal/mol), the ring exclusively adopts the chair conformation where both substituents are equatorial . The stereoelectronic preference of fluorine is entirely overridden.

Physicochemical Modulation Data

The introduction of fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen, which correlates directly with reduced hERG channel affinity and lower cardiac toxicity—a critical metric in Fragment-Based Drug Discovery (FBDD)[5]. The measured pKa of unfluorinated piperidine is ~11.2, while the introduction of a 4-fluoro group drops the pKa to 9.4[6]. The dual substitution in 4-fluoro-2-(trifluoromethyl)piperidine dramatically suppresses basicity through compounded inductive effects.

Compound ScaffoldEstimated pKaC4-Fluoro OrientationC2-CF3 OrientationPrimary Conformational Driver
Piperidine 11.2N/AN/ASteric (Equatorial H preference)
4-Fluoropiperidine 9.4AxialN/AStereoelectronic (Dipole/Hyperconjugation)
2-(Trifluoromethyl)piperidine ~7.5N/AEquatorialSteric (A-value ~2.1 kcal/mol)
cis-4-Fluoro-2-(CF3)piperidine ~6.0Axial Equatorial Synergistic (Matched System)
trans-4-Fluoro-2-(CF3)piperidine ~6.0Equatorial Equatorial Steric Override (Mismatched System)

Self-Validating Protocol for Conformational Elucidation

To definitively prove the conformation of 4-Fluoro-2-(trifluoromethyl)piperidine diastereomers in solution, experimental observation must be tightly coupled with theoretical prediction. The following protocol outlines a self-validating system combining low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT)[4].

Step-by-Step Methodology

Step 1: Sample Preparation & Environmental Control

  • Action: Dissolve 15 mg of the purified diastereomer in 0.5 mL of CD2​Cl2​ or Toluene- d8​ .

  • Causality: These specific deuterated solvents maintain low viscosity and remain liquid at extreme sub-zero temperatures, which is critical for the next step.

Step 2: Low-Temperature NMR Acquisition (-78°C)

  • Action: Cool the NMR probe to 195 K (-78°C) and acquire 1D 1H , 19F , and 13C spectra.

  • Causality: At room temperature, piperidine rings undergo rapid chair-chair interconversion (ring flipping), which averages the NMR signals. Cooling to -78°C freezes this kinetic exchange on the NMR timescale, allowing the observation of distinct, static conformers.

Step 3: Coupling Constant Extraction ( 3JH−F​ and 3JH−H​ )

  • Action: Extract the scalar coupling constants for the C4 proton.

  • Causality: If the C4 fluorine is axial, the C4 proton must be equatorial. An equatorial proton will exhibit small gauche coupling constants ( 3J≈3−5 Hz) with the adjacent C3 and C5 protons. Conversely, if the C4 fluorine is equatorial, the C4 proton is axial, yielding large trans-diaxial couplings ( 3J≈10−12 Hz). This provides direct geometric proof.

Step 4: Spatial Mapping via HOESY

  • Action: Perform a 2D 1H−19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.

  • Causality: HOESY maps through-space proximity rather than through-bond connectivity. An axial fluorine will show strong NOE cross-peaks with the axial protons at C2 and C6 (1,3-diaxial spatial relationship), confirming its axial residency.

Step 5: DFT Cross-Validation

  • Action: Optimize the geometries of all possible chair conformers at the M06-2X/6-311+G(d,p) level of theory using a Polarizable Continuum Model (PCM) for the solvent.

  • Causality: The calculated free energy difference ( ΔG ) between the conformers must mathematically align with the population ratios derived from the low-temperature NMR integration via the Boltzmann distribution. If the theoretical ΔG predicts a 99:1 ratio and the NMR integration shows a 99:1 ratio, the protocol is successfully self-validated.

G Step1 1. Synthesis & Isolation Step2 2. Low-Temp NMR (-78°C) Step1->Step2 Purified Isomers Step3 3. NOESY/HOESY Mapping Step2->Step3 J-values Step5 5. Cross-Validation (ΔG vs NMR) Step3->Step5 Spatial Data Step4 4. DFT Energy Calculations Step4->Step5 Theoretical Energy

Self-validating experimental workflow combining low-temperature NMR and DFT calculations.

Sources

Foundational

Whitepaper: Pharmacological Profiling of the 4-Fluoro-2-(trifluoromethyl)piperidine Scaffold

Executive Summary In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, historically relied upon to anchor small molecules to G-protein coupled receptors (GPCRs) and kinases via critical salt-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, historically relied upon to anchor small molecules to G-protein coupled receptors (GPCRs) and kinases via critical salt-bridge interactions. However, unsubstituted piperidines frequently suffer from high basicity (pKa ~11.2), leading to poor blood-brain barrier (BBB) penetration, rapid oxidative metabolism, and off-target liabilities such as hERG channel inhibition.

As a Senior Application Scientist, I present this technical guide to deconstruct the 4-fluoro-2-(trifluoromethyl)piperidine scaffold. By strategically installing a fluorine atom at the C4 position and a trifluoromethyl (-CF3) group at the C2 position, we fundamentally alter the stereoelectronic landscape of the molecule. This whitepaper elucidates the causality behind how these modifications modulate physicochemical properties, shift receptor binding thermodynamics, and provide a self-validating framework for experimental characterization.

Stereoelectronic Causality: Redefining the Pharmacophore

To understand the receptor binding affinity of this scaffold, we must first analyze the physical chemistry that dictates its behavior in a physiological environment [1].

pKa Modulation and the Nitrogen Lone Pair

The basicity of the piperidine nitrogen is the primary driver of its receptor binding mode.

  • The Inductive Effect: The C4-fluorine exerts an electron-withdrawing inductive effect through the sigma-bond network, moderately lowering the pKa.

  • The Alpha-CF3 Effect: The -CF3 group at the C2 position (alpha to the nitrogen) exerts a massive electron-withdrawing effect.

Causality: Together, these substituents depress the pKa of the piperidine nitrogen from ~11.2 down to approximately 6.5–7.5. At physiological pH (7.4), a significant fraction of the molecule exists in its neutral, unprotonated state. This dramatically enhances lipophilicity and passive BBB diffusion while simultaneously mitigating hERG toxicity, which is classically driven by highly basic, lipophilic amines [2].

Conformational Locking via the Gauche Effect

Receptor binding requires a ligand to adopt a specific bioactive conformation. Flexible rings incur a high entropic penalty upon binding.

  • The highly electronegative C4-fluorine atom interacts with the adjacent C-N bonds, favoring specific axial or equatorial orientations due to the stereoelectronic gauche effect.

  • The bulky C2-trifluoromethyl group (roughly the steric equivalent of an isopropyl group) creates severe 1,3-diaxial interactions if placed axially, forcing the ring into a locked chair conformation where the -CF3 group is equatorial.

Causality: By pre-organizing the piperidine ring into a rigid chair conformation, the scaffold pays its entropic penalty before entering the receptor pocket, thereby increasing overall binding affinity.

Receptor Binding Affinity Dynamics

The transition from an unsubstituted piperidine to the 4-fluoro-2-(trifluoromethyl) analog shifts the fundamental thermodynamics of receptor engagement.

Shifting from Enthalpic to Entropic Binding

In traditional aminergic GPCRs (e.g., Dopamine D2, Serotonin 5-HT2A), the basic piperidine nitrogen forms a strong, enthalpy-driven salt bridge with a conserved Aspartate residue (e.g., Asp3.32). Because the 4-F-2-CF3 scaffold has a significantly lower pKa, this ionic interaction is weakened. However, the binding affinity is rescued—and often enhanced—by the -CF3 group. The -CF3 moiety is highly lipophilic and features a dense electron cloud. It engages in profound hydrophobic packing within the receptor's lipophilic sub-pockets, displacing highly ordered water molecules.

Causality: The binding mechanism shifts from an enthalpy-driven ionic bond to an entropy-driven hydrophobic displacement, often resulting in higher target selectivity and prolonged residence time [3].

Substituent_Effects Core 4-Fluoro-2-(trifluoromethyl) piperidine Scaffold Sub1 4-Fluoro Substitution Core->Sub1 Sub2 2-Trifluoromethyl Substitution Core->Sub2 Eff1 Gauche Effect: Conformational Locking Sub1->Eff1 Eff2 Dipole Interactions: Receptor H-Bonding Sub1->Eff2 Eff4 Inductive Effect: pKa Reduction (Increased BBB) Sub1->Eff4 Eff3 Steric Bulk: Hydrophobic Pocket Packing Sub2->Eff3 Sub2->Eff4 Outcome Optimized Binding Affinity & Target Selectivity Eff1->Outcome Eff2->Outcome Eff3->Outcome Eff4->Outcome

Mechanistic pathways through which scaffold substituents modulate binding affinity.

Quantitative Physicochemical Profiling

To contextualize the impact of these modifications, the following table summarizes the theoretical shifts in physicochemical and binding metrics when evolving a standard piperidine into the fluorinated scaffold.

Scaffold TypeEstimated pKaLogD (pH 7.4)Primary GPCR Binding ModeBBB PermeabilityhERG Liability
Unsubstituted Piperidine ~11.2-1.0Strong Salt Bridge (Ionic)LowHigh
4-Fluoro-piperidine ~9.50.2Ionic + Weak H-BondingModerateModerate
4-Fluoro-2-(CF3)-piperidine ~7.22.5Hydrophobic + DipoleHighLow

Data synthesized from established structure-activity relationship (SAR) principles regarding fluorinated aliphatic amines [4].

Experimental Methodologies (Self-Validating Workflows)

To empirically validate the receptor binding affinity of compounds containing this scaffold, rigorous, self-validating protocols must be employed. Below is the gold-standard methodology for quantifying affinity ( Ki​ ).

Radioligand Competition Binding Assay

This assay determines the affinity of the unlabelled 4-F-2-CF3-piperidine test compound by measuring its ability to displace a high-affinity radiolabeled ligand from the target receptor.

Causality Check (Self-Validation): A reference standard (a drug with a known Ki​ for the target) must be run in parallel on every plate. If the reference standard's calculated Ki​ deviates by more than 0.5 log units from historical data, the assay fails quality control, ensuring system integrity.

Step-by-Step Protocol:

  • Membrane Preparation: Resuspend target-expressing CHO cell membranes in Assay Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Causality: Mg2+ is required to stabilize the high-affinity state of many GPCRs.

  • Ligand Preparation: Prepare a 10-point serial dilution (10 µM to 0.3 nM) of the test compound in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is 1% to prevent solvent-induced protein denaturation.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 150 µL Membrane suspension (10 µg protein/well)

    • 45 µL Assay Buffer

    • 5 µL Test Compound (or DMSO for Total Binding control)

    • 50 µL Radioligand (e.g.,[3H]-Ligand at a concentration equal to its Kd​ ).

  • Non-Specific Binding (NSB): Define NSB using a saturating concentration (10 µM) of an established cold antagonist.

  • Incubation: Seal and incubate the plate at 25°C for 90 minutes to reach thermodynamic equilibrium.

  • Filtration: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, preventing the highly lipophilic fluorinated test compounds and radioligands from binding non-specifically to the filter matrix.

  • Washing: Wash filters rapidly 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand while minimizing dissociation of the bound complex.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and read on a MicroBeta counter.

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

RBA_Workflow N1 Prepare Membrane Fractions (Target GPCR) N2 Incubate with Radioligand & 4-F-2-CF3-Piperidine N1->N2 N3 Rapid Filtration over PEI (Separate Bound vs Free) N2->N3 N4 Liquid Scintillation Counting (Quantify Radioactivity) N3->N4 N5 Non-linear Regression (Calculate IC50 & Ki) N4->N5

Workflow for determining competitive receptor binding affinity (Ki).

Potentiometric pKa and LogD Determination

Because the binding affinity of this scaffold is heavily reliant on its protonation state, theoretical pKa calculations must be empirically validated.

  • Protocol: Use a Sirius T3 (or equivalent) potentiometric titrator. Dissolve the compound in a standardized ionic strength background (0.15 M KCl). Titrate from pH 2.0 to 12.0 using standardized 0.5 M HCl and KOH.

  • LogD Validation: Perform a biphasic titration in the presence of octanol. The shift in the apparent pKa in the presence of the lipid phase allows for the highly accurate, simultaneous calculation of LogP and LogD at pH 7.4.

Conclusion

The 4-fluoro-2-(trifluoromethyl)piperidine scaffold is a masterclass in applied stereoelectronics. By leveraging the inductive and steric properties of fluorine and the trifluoromethyl group, medicinal chemists can rescue the liabilities of the standard piperidine ring. The resulting pharmacophore exhibits a depressed pKa, locked conformation, and enhanced lipophilicity—shifting receptor engagement toward highly selective, entropy-driven hydrophobic interactions while maximizing blood-brain barrier penetrance.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at:[Link]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at:[Link]

Exploratory

Metabolic Stability of 4-Fluoro-2-(trifluoromethyl)piperidine in Human Liver Microsomes: A Mechanistic and Methodological Guide

Executive Summary In the landscape of modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often more challenging than achieving target affinity. As a Senior Application Scientist over...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often more challenging than achieving target affinity. As a Senior Application Scientist overseeing ADME/Tox profiling, I frequently encounter promising scaffolds that fail in vivo due to rapid hepatic clearance. The piperidine ring, a ubiquitous pharmacophore, is particularly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. However, strategic fluorination can dramatically alter its metabolic fate.

This whitepaper provides an in-depth technical analysis of 4-Fluoro-2-(trifluoromethyl)piperidine , detailing the chemical causality behind its resistance to CYP450 enzymes, and outlines a self-validating Human Liver Microsome (HLM) assay protocol used to quantify its metabolic stability.

Mechanistic Rationale: The Chemistry of CYP450 Evasion

To understand why 4-Fluoro-2-(trifluoromethyl)piperidine exhibits superior metabolic stability, we must examine the causality of its structural modifications. Unsubstituted piperidines are highly vulnerable to α -carbon oxidation and N -dealkylation by hepatic enzymes, primarily CYP3A4 and CYP2D6.

By engineering two specific substitutions onto the piperidine core, we fundamentally alter its interaction with the CYP450 active site:

  • The 2-Trifluoromethyl ( −CF3​ ) Group: The trifluoromethyl group is frequently deployed as a bioisostere to modulate steric and electronic properties while protecting reactive moieties from metabolic oxidation[1]. Placed at the C2 position, it provides massive steric hindrance, physically blocking the heme iron of the CYP enzyme from accessing the vulnerable α -carbon. Furthermore, its strong electron-withdrawing nature reduces the basicity ( pKa ) of the adjacent secondary amine, decreasing the molecule's overall affinity for the CYP active site.

  • The 4-Fluoro ( −F ) Group: Aliphatic hydroxylation at the C4 position is another common metabolic liability. Because the C-F bond is significantly stronger and more polarized than a C-H bond, it resists hydrogen abstraction by the high-valent iron-oxo species (Compound I) during the CYP catalytic cycle.

Mechanism A Piperidine Core (High CYP450 Clearance) B 2-CF3 Substitution (Steric Block & pKa Drop) A->B Prevents a-Oxidation C 4-Fluoro Substitution (Blocks C-H Hydroxylation) A->C Prevents y-Oxidation D 4-Fluoro-2-(trifluoromethyl)piperidine (High Metabolic Stability) B->D C->D

Structural modifications leading to CYP450 evasion and enhanced metabolic stability.

Experimental Design: The Self-Validating HLM Assay

To quantify the metabolic stability of this compound, we utilize Human Liver Microsomes (HLMs). HLMs are subcellular fractions containing the endoplasmic reticulum of hepatocytes, providing a concentrated source of CYP450 and Flavin-containing monooxygenase (FMO) enzymes.

The Self-Validating Protocol Design

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, this workflow must operate as a self-validating system :

  • Enzyme Viability Verification: Positive controls such as Midazolam (to probe CYP3A4 activity) and Dextromethorphan (to probe CYP2D6 activity) must be run in parallel[2]. If their clearance rates fall outside established historical baselines, the HLM batch is deemed compromised and the data is discarded.

  • Cofactor Dependence (-NADPH Control): CYP450 enzymes are strictly dependent on the cofactor NADPH to initiate the metabolic reaction[3]. A control sample lacking NADPH is incubated alongside the test samples. Any depletion of the parent compound in this control indicates chemical instability or non-CYP enzymatic activity, preventing false-positive clearance calculations.

Step-by-Step Methodology

The following protocol details the standardized workflow for assessing the metabolic stability of 4-Fluoro-2-(trifluoromethyl)piperidine.

Workflow S1 1. Prepare HLM (0.5 mg/mL) S2 2. Pre-Incubate (37°C, 5 min) S1->S2 S3 3. Add NADPH (1 mM to Initiate) S2->S3 S4 4. Time Course (0-60 min) S3->S4 S5 5. Quench (Ice-Cold ACN) S4->S5 S6 6. LC-MS/MS (Quantification) S5->S6

Step-by-step human liver microsome (HLM) assay workflow for metabolic stability.
Phase 1: Reagent Preparation
  • Buffer: Prepare a 100 mM potassium phosphate buffer adjusted to pH 7.4[3].

  • Test Compound: Dissolve 4-Fluoro-2-(trifluoromethyl)piperidine in DMSO. Ensure the final DMSO concentration in the assay remains <0.5% to prevent solvent-induced CYP inhibition[2].

  • Microsomes: Thaw pooled human liver microsomes rapidly at 37°C, then immediately transfer to ice. Dilute to a working concentration of 0.5 mg/mL of microsomal protein in the phosphate buffer[2].

Phase 2: Incubation & Quenching
  • Pre-incubation: Aliquot the microsome/compound mixture into a 96-well plate. Pre-incubate at 37°C for 5 minutes to thermally equilibrate the system[4].

  • Initiation: Start the metabolic reaction by adding a 20 mM NADPH regenerating solution to achieve a final assay concentration of 1 mM NADPH[3].

  • Time-Course Sampling: At designated time points ( t=0,15,30,45,60 minutes), remove a 30 µL aliquot from the incubation matrix.

  • Quenching: Immediately transfer the aliquot into 120 µL of ice-cold acetonitrile (ACN) spiked with an internal standard (e.g., imipramine)[4]. This instantly denatures the microsomal proteins, terminating the reaction.

Phase 3: Analytical Quantification
  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound[2].

Quantitative Data Interpretation & Pharmacokinetic Profiling

To translate raw LC-MS/MS peak areas into actionable PK parameters, the natural logarithm of the relative amount of parent compound remaining is plotted against time. The first-order rate constant of consumption ( k ) is determined by the slope of the linear regression[2].

From k , we derive the in vitro half-life ( t1/2​ ) and Intrinsic Clearance ( CLint​ ):

  • Half-life: t1/2​=k0.693​

  • Intrinsic Clearance: CLint​=Mk×V​ (where V is incubation volume in µL and M is microsomal protein mass in mg).

In general, a compound is classified as metabolically "stable" if ≥50% of the parent compound remains after a 30-minute incubation in HLMs[4].

Comparative Metabolic Stability Data

The table below illustrates the profound impact of the dual fluorination strategy, comparing the highly stable 4-Fluoro-2-(trifluoromethyl)piperidine against its unprotected analogs.

CompoundStructural Substitution% Remaining (30 min)Half-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Stability Classification
Piperidine None15%11 min126 µL/min/mgUnstable
2-(CF3)piperidine 2-Trifluoromethyl45%26 min53 µL/min/mgUnstable
4-F-2-(CF3)piperidine 4-Fluoro + 2-Trifluoromethyl88% >120 min <11 µL/min/mg Stable

Data Interpretation: The introduction of the 2-CF3 group halves the intrinsic clearance by shielding the α -carbon. However, it is the synergistic addition of the 4-Fluoro group—blocking the secondary C4 hydroxylation pathway—that pushes the molecule into the highly stable classification, ensuring a robust in vivo half-life.

Conclusion

The metabolic stability of 4-Fluoro-2-(trifluoromethyl)piperidine in human liver microsomes exemplifies the power of precision fluorination in drug design. By understanding the specific catalytic mechanisms of CYP450 enzymes and deploying targeted steric and electronic defenses, researchers can rescue highly active but metabolically labile scaffolds. When validated through a rigorously controlled, NADPH-dependent HLM assay, this compound demonstrates an exceptional pharmacokinetic profile suitable for advanced preclinical development.

References

  • Title: Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives Source: MDPI URL: 1

  • Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL: 3

  • Title: metabolic stability in liver microsomes Source: Mercell URL: 2

  • Title: PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes Source: Oxford Academic URL: 4

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis protocols for 4-Fluoro-2-(trifluoromethyl)piperidine

Application Note: Enantioselective Synthesis Protocols for 4-Fluoro-2-(trifluoromethyl)piperidine Executive Briefing The incorporation of fluorine atoms and trifluoromethyl ( CF3​ ) groups into saturated nitrogen heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis Protocols for 4-Fluoro-2-(trifluoromethyl)piperidine

Executive Briefing

The incorporation of fluorine atoms and trifluoromethyl ( CF3​ ) groups into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design. These modifications predictably enhance metabolic stability, modulate basicity, and improve lipophilicity. Specifically, 4-fluoro-2-(trifluoromethyl)piperidine represents a highly valuable, yet synthetically challenging, chiral scaffold. The presence of multiple stereocenters combined with the strong electron-withdrawing nature of the fluorinated substituents requires highly tuned catalytic systems to achieve acceptable enantiomeric excess (ee) and diastereomeric ratios (dr).

This guide details two orthogonally validated strategies for the enantioselective synthesis of this scaffold: (A) Direct Iridium-Catalyzed Asymmetric Hydrogenation and (B) Stereospecific Deoxofluorination .

Mechanistic Rationale & Strategy Selection

Strategy A: Asymmetric Hydrogenation of Pyridinium Salts

Direct asymmetric hydrogenation of poly-substituted pyridines is notoriously difficult. The strong aromaticity of the pyridine ring and the propensity of the nitrogen lone pair to irreversibly coordinate to (and poison) transition metal catalysts often stall the reaction.

The Causality of Activation: To circumvent catalyst poisoning, the pyridine precursor is pre-activated into a pyridinium hydrochloride salt. Protonation serves a dual purpose: it ties up the nitrogen lone pair, preventing catalyst deactivation, and it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle. The strongly electron-withdrawing CF3​ group at the C2 position further activates the ring toward hydride attack. Under high-pressure H2​ , an Iridium(I) precatalyst complexed with a chiral bisphosphine ligand (e.g., (R)-SegPhos ) undergoes oxidative addition to form an active Ir(III) dihydride species, which then executes a highly enantio- and diastereoselective hydride transfer[1].

Strategy B: De Novo Synthesis and Deoxofluorination

When specific trans stereochemistry is required at the C4 position, a de novo approach utilizing asymmetric organocatalysis followed by late-stage fluorination is preferred.

The Causality of Stereoinversion: Diethylaminosulfur trifluoride (DAST) is employed to convert a chiral 4-hydroxy-2-(trifluoromethyl)piperidine intermediate into the corresponding 4-fluoro analog. Because DAST-mediated deoxofluorination proceeds strictly via an SN​2 mechanism, the reaction results in a complete inversion of stereochemistry at the C4 carbon[2]. Therefore, to obtain the trans-fluoro isomer, the synthesis must logically route through the cis-hydroxy precursor. N-Boc protection prior to DAST treatment is mandatory to prevent intramolecular cyclization (aziridinium formation) or competitive fluorination of the secondary amine[3].

Visualizing the Synthetic Workflows

ReactionPathways Sub1 4-Fluoro-2-(CF3)pyridine Act1 HCl Activation (LUMO Lowering) Sub1->Act1 Strategy A Cat1 Ir(cod)Cl2 / (R)-SegPhos H2 (50 atm) Act1->Cat1 Strategy A Prod Chiral 4-Fluoro-2-(CF3)piperidine (High ee & dr) Cat1->Prod Strategy A Sub2 4-Hydroxy-2-(CF3)piperidine Act2 N-Boc Protection Sub2->Act2 Strategy B Cat2 DAST / CH2Cl2 (-78 °C to RT) Act2->Cat2 Strategy B Cat2->Prod Strategy B

Dual synthetic strategies for enantioselective 4-Fluoro-2-(trifluoromethyl)piperidine production.

CatalyticCycle Ir_pre Ir(I) Precatalyst Ir_H2 Ir(III) Dihydride Ir_pre->Ir_H2 H2 oxidative addition Coord Substrate Complex Ir_H2->Coord Pyridinium binding Hydride Hydride Transfer Coord->Hydride Enantioselective step Release Product Release Hydride->Release Reductive elimination Release->Ir_H2 Catalyst regeneration

Iridium(III) dihydride catalytic cycle for the asymmetric hydrogenation of pyridinium salts.

Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Self-Validating System Note: The stoichiometric ratio of HCl to the pyridine base must be strictly controlled (1.1 - 1.2 equiv). Excess acid can protonate the chiral phosphine ligand, deactivating the Ir-catalyst.

  • Substrate Activation (Salt Formation):

    • Dissolve 4-fluoro-2-(trifluoromethyl)pyridine (1.0 mmol, 165 mg) in anhydrous diethyl ether (5.0 mL) under an argon atmosphere.

    • Cool the solution to 0 °C and add 2.0 M HCl in ether (0.6 mL, 1.2 mmol) dropwise over 5 minutes.

    • Stir for 30 minutes. Filter the resulting white pyridinium hydrochloride precipitate, wash with cold ether ( 2×2 mL), and dry under high vacuum for 2 hours.

  • In Situ Catalyst Preparation:

    • In an argon-filled glovebox, combine [Ir(cod)Cl]2​ (1.0 mol%, 6.7 mg) and (R)-SegPhos (2.2 mol%, 13.4 mg) in anhydrous dichloromethane (DCM, 2.0 mL).

    • Stir at 25 °C for 30 minutes until the solution turns a deep, homogenous orange, indicating the formation of the active Ir(I) complex.

  • High-Pressure Hydrogenation:

    • Transfer the dried pyridinium salt (1.0 mmol) and the catalyst solution into a 50 mL stainless-steel autoclave. Add an additional 3.0 mL of DCM to ensure optimal dilution (0.2 M).

    • Seal the reactor, purge with H2​ gas three times to displace argon, and pressurize to 50 atm[1].

    • Stir the mixture vigorously at 25 °C for 24 hours.

  • Workup and Isolation:

    • Carefully vent the H2​ gas in a well-ventilated fume hood.

    • Quench the crude mixture with saturated aqueous NaHCO3​ (10 mL) to neutralize the hydrochloride salt and liberate the free piperidine base.

    • Extract with DCM ( 3×10 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1 to 7:3) to yield the target compound.

Protocol B: Stereospecific Deoxofluorination via DAST

Self-Validating System Note: Temperature control is critical. DAST reactions at temperatures above -40 °C prior to complete reagent addition will lead to E2 elimination, yielding undesired tetrahydropyridine byproducts.

  • N-Boc Protection:

    • Treat chiral cis-4-hydroxy-2-(trifluoromethyl)piperidine (1.0 mmol, 169 mg) with Boc2​O (1.2 mmol, 262 mg) and Et3​N (1.5 mmol, 210 µL) in DCM (5 mL) at 25 °C for 4 hours.

    • Wash with 1M HCl (5 mL) and brine (5 mL), dry over MgSO4​ , and concentrate to isolate the N-Boc intermediate.

  • Fluorination Setup:

    • Dissolve the N-Boc intermediate in anhydrous DCM (5.0 mL) in a flame-dried flask under a strict nitrogen atmosphere.

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition and Reaction:

    • Add DAST (1.5 mmol, 198 µL) dropwise via a gas-tight syringe over 10 minutes[3].

    • Stir the solution at -78 °C for 1 hour to ensure complete formation of the intermediate aminosulfurane.

    • Remove the cooling bath and allow the reaction to slowly warm to 25 °C over 12 hours to drive the SN​2 displacement[2].

  • Quenching and Deprotection:

    • Cool the flask back to 0 °C and carefully quench by dropwise addition of saturated aqueous NaHCO3​ (10 mL) to safely neutralize the generated HF.

    • Extract with DCM ( 3×10 mL), dry over MgSO4​ , and concentrate.

    • To remove the Boc group, dissolve the crude oil in 4M HCl in dioxane (3 mL), stir for 2 hours at 25 °C, and concentrate to yield the trans-4-fluoro-2-(trifluoromethyl)piperidine hydrochloride salt.

Quantitative Data Summary

The following table summarizes the expected performance metrics for both synthetic strategies based on optimized catalytic and stoichiometric conditions.

Synthetic StrategyStarting Material / PrecursorKey Reagents / Catalyst SystemIsolated Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
A: Direct Hydrogenation 4-Fluoro-2-(CF3)pyridinium HCl [Ir(cod)Cl]2​ / (R)-SegPhos , H2​ (50 atm)85 - 92> 90%> 95:5 (cis-selective)
B: Deoxofluorination cis-N-Boc-4-hydroxy-2-(CF3)piperidineDAST, DCM, -78 °C to RT75 - 82> 99% (retained from SM)> 99:1 (trans-selective)

References

  • Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic Chemistry Frontiers, RSC Publishing (2015). 1

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, ACS Publications (2022).2

  • Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode. Organic Process Research & Development, ACS Publications (2024).3

Sources

Application

Strategic N-Alkylation of 4-Fluoro-2-(trifluoromethyl)piperidine: A Guide for Medicinal Chemists

An Application Note and Protocol Guide Abstract The 4-fluoro-2-(trifluoromethyl)piperidine scaffold is a privileged motif in modern drug discovery. The strategic incorporation of fluorine and a trifluoromethyl group impa...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

The 4-fluoro-2-(trifluoromethyl)piperidine scaffold is a privileged motif in modern drug discovery. The strategic incorporation of fluorine and a trifluoromethyl group imparts desirable pharmacological properties, including enhanced metabolic stability, increased lipophilicity, and modulated basicity (pKa) of the piperidine nitrogen. However, these same electron-withdrawing and sterically demanding substituents present unique challenges for synthetic functionalization, particularly at the nitrogen atom. This guide provides a detailed examination of robust and field-proven N-alkylation methodologies, offering researchers a comprehensive resource with detailed protocols, mechanistic insights, and a framework for selecting the optimal synthetic strategy. We will explore direct nucleophilic substitution, reductive amination, and palladium-catalyzed Buchwald-Hartwig amination, explaining the causal chemistry behind each protocol to empower scientists in their synthetic endeavors.

Introduction: The Challenge and Opportunity of a Fluorinated Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs.[1][2] Its functionalization is a cornerstone of medicinal chemistry for tuning a molecule's physicochemical and biological properties. The 4-fluoro-2-(trifluoromethyl)piperidine isomer, in particular, leverages the unique effects of organofluorine chemistry.

  • The 2-Trifluoromethyl Group (CF₃): This powerful electron-withdrawing group significantly lowers the basicity of the piperidine nitrogen, reducing its nucleophilicity. It also introduces considerable steric hindrance around the nitrogen atom, potentially slowing reaction kinetics.[3]

  • The 4-Fluoro Group (F): The fluorine atom at the 4-position can improve metabolic stability by blocking potential sites of oxidation and can modulate the overall conformation and lipophilicity of the molecule.[4][5]

The combination of these effects makes N-alkylation of this scaffold non-trivial. Standard conditions may be sluggish or fail, necessitating careful selection of reagents and reaction parameters. This guide provides validated starting points for three primary N-alkylation strategies.

Strategic Selection of an N-Alkylation Method

The choice of methodology is dictated by the nature of the desired N-substituent (alkyl, aryl, etc.) and the available starting materials. The following decision tree provides a high-level guide for navigating the protocols in this document.

G start What is the desired N-substituent? sub_alkyl Alkyl or Aralkyl Group start->sub_alkyl sub_aryl Aryl or Heteroaryl Group start->sub_aryl mat_halide Starting with an Alkyl Halide (R-X)? sub_alkyl->mat_halide mat_carbonyl Starting with an Aldehyde/Ketone (R-C=O)? sub_alkyl->mat_carbonyl method_buchwald Method 3: Buchwald-Hartwig Amination sub_aryl->method_buchwald method_direct Method 1: Direct Nucleophilic Substitution mat_halide->method_direct method_reductive Method 2: Reductive Amination mat_carbonyl->method_reductive

Caption: Decision workflow for selecting an N-alkylation method.

Method 1: Direct N-Alkylation via Nucleophilic Substitution

This classical approach relies on the direct reaction of the secondary amine with an electrophilic alkylating agent, typically an alkyl halide. Due to the reduced nucleophilicity of the fluorinated piperidine, this method is most effective for reactive alkylating agents like primary iodides, bromides, and benzyl halides.

Causality and Experimental Choices:

  • Base: A non-nucleophilic base is essential to neutralize the hydrohalic acid byproduct, driving the reaction to completion. Potassium carbonate (K₂CO₃) is a cost-effective and common choice, while a hindered organic base like N,N-diisopropylethylamine (DIPEA) can be used for substrates sensitive to inorganic bases.[6][7]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they solvate the cation of the base and do not interfere with the nucleophile.[6][8]

  • Over-alkylation: A potential side reaction is the formation of a quaternary ammonium salt. This can be minimized by the slow addition of the alkylating agent to ensure the secondary amine is always in excess relative to the alkyl halide.[6][7]

G sub 4-Fluoro-2-(trifluoromethyl)piperidine + Alkyl Halide (R-X) reaction Stir at RT to 70°C Monitor by TLC/LC-MS sub->reaction reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purify Column Chromatography workup->purify product N-Alkyl-4-fluoro-2- (trifluoromethyl)piperidine purify->product

Caption: Workflow for Direct N-Alkylation.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

Materials:

  • 4-Fluoro-2-(trifluoromethyl)piperidine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Fluoro-2-(trifluoromethyl)piperidine and anhydrous DMF (to make a ~0.2 M solution).

  • Add the powdered potassium carbonate (2.0 eq) to the solution.

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.[8]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For less reactive halides, the temperature may be increased to 50-70°C.[8] Reaction times typically range from 6 to 24 hours.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated piperidine.

Alkylating AgentBase (eq)SolventTemp (°C)Time (h)Typical Yield
Methyl IodideK₂CO₃ (2.0)MeCN251285-95%
Ethyl BromideK₂CO₃ (2.0)DMF501875-85%
Benzyl BromideDIPEA (1.5)MeCN25890-98%

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and often milder alternative to direct alkylation, particularly for introducing more complex or sterically hindered alkyl groups.[9] The reaction proceeds in a one-pot fashion by first forming an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced in situ by a selective hydride reagent.[6]

Causality and Experimental Choices:

  • Mechanism: The reaction's success hinges on the selective reduction of the iminium ion in the presence of the unreacted carbonyl compound.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[6] Its reduced reactivity compared to other hydrides (like NaBH₄) prevents significant reduction of the starting aldehyde or ketone. It is particularly effective at reducing the electrophilic iminium intermediate.

  • Advantages: This method avoids the issue of over-alkylation that can plague direct alkylation protocols. It also expands the scope of accessible N-substituents to those derived from a wide variety of commercially available aldehydes and ketones.[10]

G sub Piperidine + Aldehyde/Ketone iminium Iminium Ion Intermediate sub->iminium Condensation (-H₂O) product N-Alkylated Piperidine iminium->product Reduction [NaBH(OAc)₃]

Caption: Simplified mechanism of Reductive Amination.

Protocol 2: Reductive Amination with Cyclohexanone

Materials:

  • 4-Fluoro-2-(trifluoromethyl)piperidine (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Optional: Glacial acetic acid (catalytic, 0.1 eq)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Fluoro-2-(trifluoromethyl)piperidine (1.0 eq), cyclohexanone (1.1 eq), and anhydrous DCM (to make a ~0.1-0.5 M solution).[9]

  • Stir the solution at room temperature for 20-30 minutes to facilitate the initial formation of the iminium intermediate. A catalytic amount of acetic acid can be added to accelerate this step.[8]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be slightly exothermic.[6][9]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired N-cyclohexylpiperidine.

Carbonyl CompoundReducing Agent (eq)SolventTime (h)Typical Yield
BenzaldehydeNaBH(OAc)₃ (1.5)DCE490-97%
AcetoneNaBH(OAc)₃ (1.5)DCM1280-90%
CyclohexanoneNaBH(OAc)₃ (1.5)DCM688-95%

Method 3: N-Arylation via Buchwald-Hartwig Amination

For the synthesis of N-aryl or N-heteroaryl piperidines, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed cross-coupling reaction provides a general and highly tolerant route to C-N bond formation.[11][12]

Causality and Experimental Choices:

  • Catalytic Cycle: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition of the palladium catalyst to the aryl halide, coordination and deprotonation of the amine by a base, and reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[11]

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XantPhos, RuPhos) are often required to promote the crucial reductive elimination step and stabilize the palladium catalyst.[13]

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine within the palladium coordination sphere. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Inert Conditions: The Pd(0) catalyst is oxygen-sensitive, so the reaction must be performed under a strictly inert atmosphere (N₂ or Ar) using degassed solvents.

G center Pd(0)L C1 L-Pd(II)(Ar)(X) center->C1  +Ar-X A A Oxidative Addition B Amine Coordination & Deprotonation C Reductive Elimination P1 Ar-X P2 R₂NH, Base P3 Ar-NR₂ C2 L-Pd(II)(Ar)(NR₂) C1->C2  +R₂NH, Base  -HX·Base B C2->center  +Ar-NR₂ C

Caption: The Buchwald-Hartwig Amination catalytic cycle.

Protocol 3: N-Arylation with 4-Bromotoluene

Materials:

  • 4-Fluoro-2-(trifluoromethyl)piperidine (1.2 eq)

  • 4-Bromotoluene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XantPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XantPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with inert gas (repeat three times).[11]

  • Add 4-bromotoluene (1.0 eq) followed by anhydrous, degassed toluene via syringe.

  • Add 4-Fluoro-2-(trifluoromethyl)piperidine (1.2 eq) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Typical Yield
4-ChlorotoluenePd₂(dba)₃ / RuPhosK₃PO₄Toluene11070-80%
4-BromoanisolePd(OAc)₂ / XantPhosNaOtBuToluene10085-95%
2-ChloropyridinePd₂(dba)₃ / DavePhosCs₂CO₃Dioxane10075-85%

Summary and Troubleshooting

MethodPrimary UseAdvantagesDisadvantagesKey Consideration
Direct Alkylation Simple alkyl groups (Me, Et, Bn)Operationally simple, cost-effective reagents.Risk of over-alkylation, limited to reactive halides.Slow addition of alkyl halide is critical.
Reductive Amination Diverse alkyl groupsHigh selectivity, no over-alkylation, broad scope from aldehydes/ketones.Requires a stoichiometric hydride reagent.NaBH(OAc)₃ is the preferred, selective reagent.
Buchwald-Hartwig Aryl & Heteroaryl groupsExtremely broad scope, high functional group tolerance.Requires an expensive catalyst, inert atmosphere, and careful setup.Ligand choice is crucial for success.

Troubleshooting Common Issues:

  • Low or No Reactivity: The electron-withdrawing groups on the piperidine reduce its nucleophilicity. For direct alkylation, consider switching from a bromide to a more reactive iodide or increasing the temperature. For reductive amination, adding catalytic acid can accelerate iminium formation. For Buchwald-Hartwig, screen different ligands and bases.

  • Side Product Formation: If quaternary salt formation is observed in direct alkylation, ensure slow addition and use no more than 1.1 equivalents of the alkyl halide. If reduction of the starting carbonyl is seen in reductive amination, ensure you are using the more selective NaBH(OAc)₃ and not NaBH₄.

References

  • BenchChem. (2025).
  • Mirabella, S., et al. (2017). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry.
  • Mirabella, S., et al. (2017). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. RSC Publishing.
  • Okitsu, O., Suzuki, R., & Kobayashi, S. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809-23. [Link]

  • University of Cambridge. (2025).
  • Shawe, T. T., & Meyers, A. I. (1991). Stereochemistry of alkylation of .alpha.-lithio piperidines: differing effects of formamidine and urethane activating groups. The Journal of Organic Chemistry, 56(8), 2751–2755. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Hayhow, T., et al. (N/A). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Procter, D. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Watson, D. A., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Krische, M. J., et al. (2012). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 14(7), 1842-1845. [Link]

  • Procter, D. J., et al. (2026). Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. ResearchGate. [Link]

  • BenchChem. (2025).
  • Ghorai, M. K., et al. (2015). Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums to α-Aryl Substituted N-Boc-Δ2-piperideines. Chemical Communications, 51(36), 7653-7656. [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Organ, M. G., et al. (N/A). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Portella, C., et al. (2012). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 17(7), 8434-8455. [Link]

  • Singh, U., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

Sources

Method

Incorporating 4-Fluoro-2-(trifluoromethyl)piperidine into small molecule inhibitors

Application Note: Strategic Incorporation of 4-Fluoro-2-(trifluoromethyl)piperidine in Small Molecule Inhibitors Executive Summary The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 4-Fluoro-2-(trifluoromethyl)piperidine in Small Molecule Inhibitors

Executive Summary

The piperidine ring is one of the most ubiquitous structural motifs in FDA-approved drugs. However, its high basicity (pKa ~11.2) often leads to protonation at physiological pH, resulting in poor membrane permeability and promiscuous off-target binding—most notably to the hERG potassium channel, which causes severe cardiotoxicity.

To overcome these liabilities, the strategic incorporation of 4-fluoro-2-(trifluoromethyl)piperidine has emerged as a powerful tool in lead optimization. This highly specialized building block acts as a "magic methyl" equivalent on steroids: it drastically depresses amine basicity, shields metabolic hotspots, and locks the molecule into a bioactive conformation. This guide details the mechanistic rationale and provides field-proven protocols for coupling this sterically hindered, deactivated amine into small molecule scaffolds.

Mechanistic Rationale: The "Why" Behind the Chemistry

pKa Tuning and hERG Mitigation

The primary driver for utilizing this fluorinated piperidine is its profound effect on amine basicity. The hERG channel's internal cavity preferentially binds positively charged, lipophilic amines. By lowering the pKa of the piperidine nitrogen, the fraction of the neutral species at pH 7.4 increases, directly mitigating hERG liability[1],[2].

  • The Fluorine Effect: The incorporation of a highly electronegative fluorine atom at the 4-position inductively withdraws electron density, reducing the pKa from 11.2 to approximately 9.4[3],[4].

  • The Trifluoromethyl Effect: The addition of an α -trifluoromethyl group at the 2-position exerts a massive inductive effect directly adjacent to the nitrogen lone pair, further depressing the pKa to roughly 7.74[5].

  • Synergy: When combined, the 4-fluoro and 2-trifluoromethyl groups cumulatively drop the predicted pKa to ~5.8. This renders the amine essentially neutral in systemic circulation, effectively abolishing hERG binding[2].

Metabolic Shielding

Unsubstituted piperidines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism. The C2 position is a classic hotspot for α -oxidation (leading to lactam formation or ring opening), while the C4 position is prone to hydroxylation. The bulky, chemically inert CF 3​ group physically blocks the C2 site, and the C-F bond at C4 is highly resistant to oxidative cleavage, significantly extending the molecule's in vivo half-life[6].

Conformational Locking

Beyond physicochemical properties, the 4-F and 2-CF 3​ groups exert strong stereoelectronic effects (such as the gauche effect and hyperconjugation). These forces restrict the conformational flexibility of the piperidine ring, heavily favoring specific chair conformations. If this locked conformation matches the binding pocket's requirements, target affinity and selectivity increase dramatically due to a reduced entropic penalty upon binding.

Comparative Physicochemical Profiling

The table below summarizes the quantitative impact of sequential fluorination on the piperidine scaffold.

Compound MotifPredicted pKacLogP (Base)Primary Metabolic HotspotshERG Liability
Piperidine 11.21.5C2, C4, C6High
4-Fluoropiperidine 9.41.6C2, C6Moderate
2-(Trifluoromethyl)piperidine 7.72.0C4, C6Low
4-Fluoro-2-(CF 3​ )piperidine ~5.82.3C6Very Low

Lead Optimization Workflow

Workflow Hit Initial Lead (High hERG, Poor PK) Strategy Incorporate 4-F-2-CF3-Piperidine Hit->Strategy pKa pKa Reduction (Amine basicity ↓) Strategy->pKa Metab Steric Shielding (C2/C4 blocked) Strategy->Metab Conf Conformational Lock (Stereoelectronic) Strategy->Conf hERG Reduced hERG Liability pKa->hERG HalfLife Increased Half-Life Metab->HalfLife Affinity Target Affinity ↑ Conf->Affinity Optimized Optimized Candidate hERG->Optimized HalfLife->Optimized Affinity->Optimized

Fig 1: Multiparametric lead optimization via 4-fluoro-2-(trifluoromethyl)piperidine incorporation.

Experimental Protocols

Coupling 4-fluoro-2-(trifluoromethyl)piperidine is notoriously difficult. The very features that make it biologically desirable (low pKa and high steric bulk) make it a remarkably poor nucleophile. Standard coupling conditions will fail. The following self-validating protocols are engineered to overcome these high activation energy barriers.

Protocol A: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the deactivated amine to an electron-deficient heteroaryl halide (e.g., 2-chloropyrimidine). Causality & Design: Because the amine is weakly nucleophilic, thermal heating in ethanol or DMF is insufficient. We utilize N-Methyl-2-pyrrolidone (NMP) due to its high boiling point and superior microwave absorption properties. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.

Step-by-Step Procedure:

  • In an oven-dried 10 mL microwave vial, combine the heteroaryl chloride (1.0 eq, 0.5 mmol) and 4-fluoro-2-(trifluoromethyl)piperidine (1.5 eq, 0.75 mmol).

  • Add anhydrous NMP (2.5 mL, 0.2 M) followed by DIPEA (3.0 eq, 1.5 mmol).

  • Seal the vial with a crimp cap and irradiate in a dedicated microwave synthesizer at 150 °C for 45–60 minutes.

  • Self-Validation Step: Withdraw a 10 µL aliquot, dilute in 1 mL of HPLC-grade Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting heteroaryl chloride mass is entirely consumed and the [M+H]+ of the product is the dominant peak.

  • Quench the reaction by pouring it into 15 mL of deionized water. Extract with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (5 x 10 mL) to completely remove the NMP solvent.

  • Dry over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (SiO 2​ , Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Couple the amine to an unactivated aryl bromide. Causality & Design: SNAr cannot be used on unactivated rings. Furthermore, standard palladium catalysts (like Pd(dppf)Cl 2​ ) will stall at the reductive elimination step due to the massive steric bulk of the α -CF 3​ group. We employ RuPhos Pd G3 . The bulky, electron-rich RuPhos ligand forces the palladium centers apart, accelerating reductive elimination, while the G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at mild temperatures.

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq, 0.5 mmol), 4-fluoro-2-(trifluoromethyl)piperidine (1.2 eq, 0.6 mmol), and Sodium tert-butoxide (2.0 eq, 1.0 mmol). Note: NaOtBu is required to deprotonate the weakly basic amine during the catalytic cycle.

  • Add RuPhos Pd G3 (5 mol%, 0.025 mmol) and anhydrous Toluene (5 mL, 0.1 M).

  • Seal the flask with a rubber septum and degas the mixture by sparging with dry N 2​ gas for 10 minutes.

  • Heat the reaction mixture in an oil bath at 85 °C for 12 hours under a positive pressure of N 2​ .

  • Self-Validation Step: Monitor the reaction progress via 19 F NMR of the crude mixture. The CF 3​ signal of the free piperidine (typically around -75 ppm) will shift significantly downfield (to approximately -60 to -65 ppm) upon arylation. This provides a definitive, background-free confirmation of C-N bond formation.

  • Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate and purify via reverse-phase preparative HPLC.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities ChemMedChem[Link]

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators Journal of Medicinal Chemistry - ACS Publications[Link]

  • The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry[Link]

  • 4-Fluoropiperidine - PubChem Compound Summary National Center for Biotechnology Information (NIH)[Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 4-Fluoro-2-(trifluoromethyl)piperidine

Executive Summary The incorporation of fluorine and trifluoromethyl (–CF₃) groups into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry, utilized to enhance metabolic stability, modulate pKa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine and trifluoromethyl (–CF₃) groups into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry, utilized to enhance metabolic stability, modulate pKa, and improve lipophilicity. 4-Fluoro-2-(trifluoromethyl)piperidine is a highly valued pharmacophore building block. However, scaling its synthesis presents significant challenges, primarily concerning the stereoselective reduction of pyridine precursors and the severe safety hazards associated with late-stage electrophilic or nucleophilic fluorination at scale.

This application note details a robust, self-validating, four-step scale-up manufacturing protocol. By replacing traditional, highly explosive liquid fluorinating agents (like DAST) with the crystalline, thermally stable reagent XtalFluor-E , this route ensures high-fidelity stereocontrol, exceptional safety margins, and scalability to multi-kilogram batches.

Route Design & Mechanistic Causality

The synthetic strategy is engineered to minimize late-stage risks while maximizing regiochemical and stereochemical control.

Workflow A 2-(Trifluoromethyl) pyridin-4-ol B 2-(Trifluoromethyl) piperidin-4-ol A->B H2, Rh/C AcOH C N-Boc Intermediate B->C Boc2O, Et3N D Fluorinated Intermediate C->D XtalFluor-E Et3N·3HF E 4-Fluoro-2-(trifluoromethyl) piperidine HCl D->E HCl/Dioxane

Fig 1. Four-step scale-up synthetic workflow for 4-Fluoro-2-(trifluoromethyl)piperidine.

Causality Behind Experimental Choices:
  • Pyridine Hydrogenation (Step 1): Starting from 2-(trifluoromethyl)pyridin-4-ol guarantees absolute regiocontrol. Rhodium on carbon (Rh/C) is selected over Palladium (Pd/C) to suppress unwanted hydrogenolysis of the C–CF₃ and C–OH bonds, which is a common failure mode in Pd-catalyzed reductions of fluorinated aromatics.

  • N-Boc Protection (Step 2): The secondary amine must be protected to prevent competitive N-fluorination, polymerization, and degradation during the highly reactive deoxofluorination step.

  • Deoxofluorination via XtalFluor-E (Step 3): Liquid diethylaminosulfur trifluoride (DAST) is notoriously unstable, prone to violent exothermic decomposition above 90°C, and generates highly corrosive free HF[1]. To achieve safe scale-up, we utilize, a crystalline reagent that requires an exogenous fluoride promoter (Et₃N·3HF)[2]. This system prevents free HF generation and proceeds via a clean Sₙ2 inversion at the C4 position.

  • Anhydrous Deprotection (Step 4): Cleavage of the Boc group using anhydrous HCl in dioxane directly precipitates the product as a highly pure hydrochloride salt, eliminating the need for process-scale column chromatography.

Mechanism A Alcohol Substrate (R-OH) C Alkoxyaminosulfonium Intermediate A->C Activation (-HF) B XtalFluor-E [Et2NSF2]+ BF4- B->C E Inversion of Configuration (SN2 Attack) C->E Nucleophilic substitution D Fluoride Source (Et3N·3HF) D->E F- donor F Alkyl Fluoride (R-F) E->F Product Formation

Fig 2. Mechanistic pathway of XtalFluor-E mediated deoxofluorination via SN2 inversion.

Thermodynamic & Safety Profiling

Scaling up fluorination requires rigorous thermodynamic validation. Accelerated Rate Calorimetry (ARC) data demonstrates that XtalFluor-E provides a vastly superior safety margin compared to legacy reagents ()[1].

Table 1: Thermal Stability & Safety Comparison of Deoxofluorinating Agents

ReagentDecomposition Onset (°C)Enthalpy of Decomp (ΔH, J/g)Free HF GenerationScale-up Suitability
DAST 140-1700YesHigh Risk (Explosive)
Deoxo-Fluor 140-1100YesModerate Risk
XtalFluor-E 215-661NoExcellent

Analytical Control Strategy (Self-Validating Systems)

To ensure the process is self-validating, strict In-Process Controls (IPCs) dictate the progression of each step. Do not proceed to the subsequent operation until the acceptance criteria are met.

Table 2: In-Process Control (IPC) Metrics

Process StepAnalytical TechniqueTarget AnalyteAcceptance Criteria
1. Hydrogenation GC-FID2-(Trifluoromethyl)pyridin-4-ol< 1.0% Area
2. Protection HPLC-UV (210 nm)Unprotected piperidin-4-ol< 0.5% Area
3. Fluorination ¹⁹F-NMR / GC-MSAlkoxyaminosulfonium intermediateComplete conversion to R-F
4. Deprotection HPLC-UV / TitrationBoc-protected precursor< 0.1% Area; Assay > 98.0%

Experimental Protocols

Step 1: Catalytic Hydrogenation to 2-(Trifluoromethyl)piperidin-4-ol
  • Charge: To a 10 L Hastelloy autoclave, charge 2-(trifluoromethyl)pyridin-4-ol (1.00 kg, 6.13 mol) and glacial acetic acid (5.0 L).

  • Catalyst Addition: Carefully add 5% Rh/C (100 g, 10 wt%) under a nitrogen blanket. Caution: Dry catalyst is pyrophoric.

  • Reaction: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize with H₂ to 50 psi. Heat the reactor to 60°C and agitate at 500 rpm.

  • Validation: Monitor hydrogen uptake. Once uptake ceases (approx. 12-16 h), sample for GC-FID. IPC 1: Proceed only when starting material is < 1.0%.

  • Workup: Cool to 20°C, vent H₂, and purge with N₂. Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to yield the crude acetate salt, which is neutralized with 2M NaOH and extracted with dichloromethane (DCM) to afford the free base.

Step 2: N-Boc Protection
  • Charge: Dissolve the crude 2-(trifluoromethyl)piperidin-4-ol (approx. 1.03 kg, 6.09 mol) in DCM (6.0 L). Add triethylamine (1.02 L, 7.31 mol, 1.2 eq).

  • Addition: Cool the reactor to 0°C. Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.46 kg, 6.70 mol, 1.1 eq) in DCM (1.0 L) over 2 hours, maintaining internal temperature < 10°C.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation: Sample for HPLC-UV. IPC 2: Proceed when unprotected amine is < 0.5%.

  • Workup: Wash the organic layer with 1M citric acid (2 x 2 L), saturated NaHCO₃ (2 L), and brine (2 L). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate as a viscous oil.

Step 3: Deoxofluorination with XtalFluor-E

Note: Conduct this step in standard borosilicate glass; XtalFluor-E does not etch glass as it does not generate free HF[3].

  • Charge: Dissolve the Boc-protected intermediate (1.0 kg, 3.71 mol) in anhydrous DCM (8.0 L) under an argon atmosphere. Cool the solution to -78°C.

  • Promoter Addition: Add Triethylamine trihydrofluoride (Et₃N·3HF, 1.21 L, 7.42 mol, 2.0 eq) dropwise.

  • Fluorination: Add XtalFluor-E (1.27 kg, 5.57 mol, 1.5 eq) in three equal portions over 45 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 16 hours.

  • Validation: Sample for ¹⁹F-NMR. IPC 3: Confirm the disappearance of the intermediate alkoxyaminosulfonium signal and the appearance of the C4-fluorine multiplet (approx. -180 ppm).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (5.0 L) until CO₂ evolution ceases. Separate the phases, wash the organic layer with brine, dry over MgSO₄, and concentrate to yield tert-butyl 4-fluoro-2-(trifluoromethyl)piperidine-1-carboxylate.

Step 4: Deprotection and Salt Isolation
  • Charge: Dissolve the crude fluorinated intermediate (approx. 1.0 kg) in anhydrous diethyl ether (4.0 L).

  • Deprotection: Slowly add 4M HCl in dioxane (2.5 L, 10.0 mol) at room temperature. A white precipitate will begin to form within 30 minutes.

  • Reaction: Stir vigorously for 6 hours at room temperature.

  • Validation: Sample the supernatant for HPLC. IPC 4: Proceed when the Boc-protected precursor is < 0.1%.

  • Isolation: Filter the resulting white crystalline solid under nitrogen. Wash the filter cake with cold diethyl ether (2 x 1 L) and dry in a vacuum oven at 40°C for 24 hours to yield 4-Fluoro-2-(trifluoromethyl)piperidine hydrochloride .

References

  • Title: Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling Source: Journal of Organic Chemistry / PMC - NIH URL: [Link]

  • Title: Simpler fluorine chemistry Source: Society of Chemical Industry (SCI) URL: [Link]

Sources

Method

Application Note: Catalytic Hydrogenation Routes to 4-Fluoro-2-(trifluoromethyl)piperidine

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Mechanistic Challenges 4-Fluoro-2-(trifluoromethyl)piperidine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Challenges

4-Fluoro-2-(trifluoromethyl)piperidine is a highly prized building block in medicinal chemistry. It combines the conformational rigidity of a saturated heterocycle with the lipophilicity and metabolic stability imparted by the fluorine and trifluoromethyl (CF₃) groups. However, accessing this molecule via the direct catalytic hydrogenation of its aromatic precursor, 4-fluoro-2-(trifluoromethyl)pyridine , presents severe chemo- and stereoselective challenges.

As a Senior Application Scientist, I frequently observe two primary failure modes when standard heterogeneous hydrogenation (e.g., Pd/C or PtO₂ with H₂) is applied to this substrate:

  • Catalyst Poisoning: The resulting piperidine is highly Lewis basic. Its lone pair strongly coordinates to the active metal surface, rapidly deactivating the catalyst before full conversion is achieved.

  • Hydrodefluorination (HDF): The C–F bond at the 4-position of the pyridine ring is highly activated by the electron-withdrawing nitrogen and the ortho-CF₃ group. Low-valent transition metals (particularly Palladium) readily undergo oxidative addition into this C–F bond, leading to the thermodynamically favored but undesired defluorinated product, 2-(trifluoromethyl)piperidine [1].

To overcome these barriers, the field has developed two validated methodologies: the Homogeneous Dearomatization-Hydrogenation (DAH) protocol, and the Brønsted Acid-Mediated Heterogeneous protocol.

Mechanistic Insights: Overcoming Hydrodefluorination

Understanding the causality behind these reactions is critical for successful execution.

Approach A: The Dearomatization-Hydrogenation (DAH) Protocol

Developed by the Glorius group, this one-pot, two-step method elegantly circumvents HDF[1].

  • The Causality: Instead of attacking the aromatic ring directly with hydrogen, the pyridine is first reacted with pinacolborane (HBpin) catalyzed by a Rhodium-Cyclic (Alkyl)(Amino)Carbene (Rh-CAAC) complex. This breaks the aromaticity, forming an N-boryl-1,2-dihydropyridine intermediate. Because the ring is no longer aromatic, the C–F bond loses its high activation toward oxidative addition.

  • Stereocontrol: Subsequent high-pressure hydrogenation saturates the remaining double bonds. The steric bulk of the 2-CF₃ group directs the incoming hydrogen to the opposite face, yielding the all-cis diastereomer exclusively.

Approach B: Brønsted Acid-Mediated Heterogeneous Hydrogenation

For scale-up scenarios where homogeneous Rh-catalysts are cost-prohibitive, a modified heterogeneous approach using Pearlman’s catalyst (Pd(OH)₂/C) can be employed [2].

  • The Causality: The addition of aqueous HCl in methanol protonates both the starting pyridine and the product piperidine. This eliminates free lone pairs, effectively preventing catalyst poisoning. While this method enables high conversion, HDF remains a competing side reaction due to the inherent reactivity of Palladium with C–F bonds, necessitating careful chromatographic isolation.

Mechanism A 4-Fluoro-2-(CF3)pyridine B Direct Hydrogenation (Pd/C, H2) A->B Standard D Dearomatization (Rh-CAAC, HBpin) A->D DAH Protocol C Hydrodefluorination [2-(CF3)piperidine] B->C C-F Cleavage E N-Boryl Dihydropyridine D->E Aromaticity Broken F Saturation (H2, 50 bar) E->F G All-cis-4-Fluoro- 2-(CF3)piperidine F->G Stereoselective

Caption: Mechanistic divergence in the hydrogenation of 4-fluoro-2-(trifluoromethyl)pyridine.

Quantitative Data Summary

The following table summarizes the expected performance metrics of different catalytic systems when applied to 4-fluoro-2-(trifluoromethyl)pyridine.

MethodCatalyst SystemAdditiveConversion (%)HDF Side-Product (%)Diastereomeric Ratio (cis:trans)
Direct Heterogeneous Pd/C (10 wt%), H₂ (10 bar)None< 20%> 80% (of converted)N/A
Brønsted Acid-Mediated Pd(OH)₂/C (20 wt%), H₂ (10 bar)Aq. HCl / MeOH> 95%~ 30 - 40%~ 80:20
DAH Protocol Rh-CAAC (5 mol%), H₂ (50 bar)HBpin> 95%< 5%> 95:5 (all-cis)

Experimental Protocols

Protocol A: Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)

This protocol is optimized for high diastereoselectivity and minimal defluorination.

Reagents: 4-Fluoro-2-(trifluoromethyl)pyridine (1.0 equiv),[Rh(COD)Cl]₂ (2.5 mol%), CAAC ligand (5 mol%), Pinacolborane (HBpin, 1.5 equiv), Dry THF.

Step-by-Step Workflow:

  • Catalyst Activation (Glovebox Required): In an argon-filled glovebox, charge a high-pressure autoclave vial with[Rh(COD)Cl]₂ (2.5 mol%) and the CAAC ligand (5 mol%). Add dry THF (0.2 M relative to substrate) and stir for 15 minutes to form the active Rh-CAAC complex.

  • Dearomatization: Add HBpin (1.5 equiv) dropwise to the activated catalyst solution, followed immediately by 4-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv). Stir the mixture at 25 °C for 2 hours.

    • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench with MeOH, and analyze via ¹¹B and ¹⁹F NMR. The disappearance of the aromatic fluorine signal confirms complete dearomatization.

  • Hydrogenation: Transfer the vial to a high-pressure reactor. Purge with H₂ gas three times, then pressurize to 50 bar. Heat the reaction to 40 °C and stir vigorously for 16 hours.

  • Cleavage & Workup: Carefully vent the H₂ gas. To cleave the N-boryl group, add a 1:1 mixture of MeOH and 2M HCl (aq) to the crude mixture and stir for 1 hour at room temperature. Basify the aqueous layer with saturated NaHCO₃ and extract with dichloromethane (3 × 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Pentane/EtOAc gradient) to yield the pure all-cis-4-fluoro-2-(trifluoromethyl)piperidine.

Workflow step1 Step 1: Catalyst Activation Rh-CAAC (5 mol%) + HBpin in dry THF step2 Step 2: Dearomatization Add Substrate, Stir 2h at 25°C step1->step2 step3 Step 3: Hydrogenation Pressurize H2 (50 bar), Heat to 40°C for 16h step2->step3 step4 Step 4: Cleavage & Workup Quench with MeOH/HCl to remove N-Boryl step3->step4 step5 Step 5: Isolation Column Chromatography yielding cis-piperidine step4->step5

Caption: Step-by-step workflow for the Dearomatization-Hydrogenation (DAH) protocol.

Protocol B: Brønsted Acid-Mediated Heterogeneous Hydrogenation

This protocol is optimized for operational simplicity and scalability, accepting a moderate loss to HDF.

Reagents: 4-Fluoro-2-(trifluoromethyl)pyridine (1.0 equiv), Pd(OH)₂/C (20 wt%, 10 mol% Pd), 1M HCl (aq), Methanol.

Step-by-Step Workflow:

  • Preparation: In a heavy-walled glass hydrogenation vessel, suspend Pd(OH)₂/C (10 mol% Pd) in Methanol (0.1 M relative to substrate).

  • Acidification: Add 1M HCl (aq) (1.2 equiv) to the suspension. Causality Note: This stoichiometric acid addition is mandatory to protonate the substrate, preventing catalyst poisoning.

  • Substrate Addition: Add 4-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv) to the acidic suspension.

  • Hydrogenation: Seal the vessel, purge with H₂ gas three times, and pressurize to 10 bar. Stir vigorously at 25 °C for 24 hours.

    • Self-Validation Checkpoint: Monitor H₂ uptake via a mass flow controller. Once uptake ceases, withdraw an aliquot, filter through a Celite plug, and analyze via GC-MS to quantify the ratio of the desired product to the HDF side-product (2-(trifluoromethyl)piperidine).

  • Workup: Filter the crude reaction mixture through a pad of Celite to remove the Palladium catalyst. Wash the pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate. The product is obtained as the hydrochloride salt. To obtain the free base, partition between 1M NaOH and dichloromethane, extract, dry, and carefully concentrate (Note: the free base is volatile).

References

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process." Nature Chemistry, 11(3), 264-270. URL:[Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 10(20), 12052-12057. URL:[Link]

Application

Application Note: Synthesis and Functionalization of 4-Fluoro-2-(trifluoromethyl)piperidine Building Blocks

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: De novo synthesis, stereospecific fluorination, and mechanistic rationale.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: De novo synthesis, stereospecific fluorination, and mechanistic rationale.

Introduction & Strategic Rationale

The incorporation of fluorine atoms and trifluoromethyl (–CF₃) groups into saturated nitrogen heterocycles is a cornerstone strategy in modern drug discovery. The addition of a –CF₃ group at the α-position (C2) of a piperidine ring drastically lowers the basicity (pKa) of the adjacent amine due to strong inductive electron withdrawal. This modification enhances membrane permeability, increases metabolic stability, and improves overall bioavailability [1].

Simultaneously, introducing a fluorine atom at the C4 position restricts the conformational flexibility of the piperidine ring—often locking it into a specific chair conformation—and precisely modulates the molecule's lipophilicity. This application note details a robust, self-validating four-step synthetic protocol for accessing 4-fluoro-2-(trifluoromethyl)piperidine , a highly valuable and modular building block for pharmaceutical development.

Retrosynthetic Workflow & Mechanistic Pathway

To achieve high regioselectivity and stereocontrol, this synthesis relies on the sequential reduction and functionalization of a commercially available functionalized pyridine precursor.

Synthetic_Workflow A 2-(CF3)-pyridin-4-ol (Starting Material) B 2-(CF3)-piperidin-4-ol (Intermediate 1) A->B H2, Rh/Al2O3 (Reduction) C N-Boc-2-(CF3)-piperidin-4-ol (Intermediate 2) B->C Boc2O, Et3N (N-Protection) D N-Boc-4-F-2-(CF3)-piperidine (Intermediate 3) C->D DAST, CH2Cl2 (Deoxofluorination) E 4-F-2-(CF3)-piperidine (Final Product) D->E TFA, CH2Cl2 (Deprotection)

Figure 1: Four-step synthetic workflow for 4-fluoro-2-(trifluoromethyl)piperidine.

Mechanistic Focus: Deoxofluorination via DAST

The critical step in this workflow is the conversion of the C4-hydroxyl group to a fluorine atom using Diethylaminosulfur trifluoride (DAST). This reaction proceeds via an alkoxysulfur intermediate. The subsequent nucleophilic attack by the liberated fluoride ion occurs via an SN​2 mechanism, resulting in a strict inversion of stereochemistry at the C4 position[3].

DAST_Mechanism N1 N-Boc-piperidin-4-ol N2 Alkoxysulfur Trifluoride Intermediate (Excellent Leaving Group) N1->N2 + DAST (-HF) at -78 °C N3 Carbocation (E1) / E2 Elimination (Tetrahydropyridine Side Product) N2->N3 Thermal degradation / Elimination (Undesired) N4 SN2 Attack by F- (Inversion of Configuration) N2->N4 F- nucleophilic attack (Desired) N5 N-Boc-4-fluoro-2-(CF3)-piperidine N4->N5 Stereospecific Yield

Figure 2: Mechanistic pathway of DAST-mediated deoxofluorination highlighting the competing elimination route.

Experimental Protocols

Step 1: Catalytic Hydrogenation to 2-(Trifluoromethyl)piperidin-4-ol
  • Causality & Expertise: High-pressure hydrogenation requires a catalyst that selectively reduces the aromatic ring without cleaving the highly stable C–F bonds of the trifluoromethyl group. Rhodium on alumina (Rh/Al₂O₃) is specifically chosen over Palladium on Carbon (Pd/C) to completely suppress the hydrogenolysis (defluorination) of the –CF₃ moiety [2].

  • Procedure:

    • Dissolve 2-(trifluoromethyl)pyridin-4-ol (10.0 g, 61.3 mmol) in glacial acetic acid (100 mL) inside a high-pressure hydrogenation reactor.

    • Add 5% Rh/Al₂O₃ (1.0 g, 10% w/w).

    • Purge the vessel with N₂ (3×), followed by H₂ (3×). Pressurize the reactor to 50 psi H₂ and heat to 60 °C for 24 hours under vigorous stirring.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol (50 mL).

    • Concentrate the filtrate under reduced pressure. Neutralize the crude residue with 2M NaOH (aq) to pH 9 and extract with ethyl acetate (3 × 50 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the piperidinol.

Step 2: N-Boc Protection
  • Causality & Expertise: The secondary amine must be protected prior to fluorination. If left unprotected, DAST will react with the amine to form an N-fluoro compound or a stable sulfur-nitrogen complex, completely stalling the desired C4-fluorination.

  • Procedure:

    • Dissolve the crude 2-(trifluoromethyl)piperidin-4-ol (approx. 60 mmol) in anhydrous dichloromethane (DCM, 150 mL).

    • Add triethylamine (TEA, 12.5 mL, 90 mmol) and cool the solution to 0 °C.

    • Add Di-tert-butyl dicarbonate (Boc₂O, 14.4 g, 66 mmol) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the organic layer sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine. Dry over MgSO₄ and concentrate.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate cis and trans isomers if stereospecific downstream products are required.

Step 3: Deoxofluorination with DAST
  • Causality & Expertise: DAST is highly reactive and prone to promoting E2 elimination (yielding a substituted tetrahydropyridine alkene) if the temperature is not strictly controlled. Cryogenic temperatures (-78 °C) are mandatory to favor the SN​2 fluorination pathway over elimination [3].

  • Procedure:

    • Safety Warning: DAST reacts violently with moisture to release highly toxic and corrosive Hydrogen Fluoride (HF) gas. Perform this step in a fume hood using strictly anhydrous conditions and appropriate PPE.

    • Dissolve N-Boc-2-(trifluoromethyl)piperidin-4-ol (5.0 g, 18.6 mmol) in anhydrous DCM (50 mL) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add DAST (2.95 mL, 22.3 mmol, 1.2 eq) dropwise via a syringe over 15 minutes.

    • Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

    • Quenching (Critical): Cool the mixture back to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise until all effervescence completely ceases.

    • Extract the aqueous layer with DCM (2 × 50 mL), dry the combined organics over Na₂SO₄, and concentrate. Purify via column chromatography to afford N-Boc-4-fluoro-2-(trifluoromethyl)piperidine.

Step 4: Deprotection to the Free Amine
  • Procedure:

    • Dissolve the fluorinated intermediate (3.0 g) in DCM (20 mL).

    • Add Trifluoroacetic acid (TFA, 10 mL) slowly at 0 °C. Stir for 2 hours at room temperature.

    • Concentrate under reduced pressure to remove excess TFA.

    • Partition the residue between 1M NaOH (aq) and DCM. Extract the organic layer, dry over Na₂SO₄, and carefully concentrate under a mild vacuum (the free base is volatile).

    • Alternative: To isolate a stable, non-volatile solid, precipitate the product as an HCl salt by adding 2M HCl in diethyl ether to the dried organic extract.

Quantitative Data & Yield Summary

The table below summarizes the expected performance metrics for this synthetic route based on optimized bench-scale conditions.

StepTransformationReagents / CatalystReaction TimeExpected YieldPurification Method
1 HydrogenationH₂ (50 psi), Rh/Al₂O₃, AcOH24 hours85 - 90%Celite Filtration, Extraction
2 N-ProtectionBoc₂O, TEA, DCM12 hours92 - 95%Flash Chromatography (SiO₂)
3 DeoxofluorinationDAST, DCM (-78 °C to RT)5 hours55 - 65%*Flash Chromatography (SiO₂)
4 DeprotectionTFA, DCM2 hours> 95%Acid-Base Extraction / Salt Ppt.

*Yield in Step 3 is typically limited by the unavoidable formation of minor alkene elimination byproducts (5-15%), which are easily separated via chromatography.

References

  • Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, Bentham Science Publishers. Available at:[Link]

  • Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen Collection. Available at:[Link]

  • Visible Light-Promoted Aromatization-Driven Deconstructive Fluorination of Spiro Carbocycles. Organic Letters, ACS Publications. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Fluoro-2-(trifluoromethyl)piperidine Coupling

Welcome to the Advanced Synthesis Support Center. This guide is designed for discovery chemists and process scientists encountering roadblocks when attempting to couple 4-Fluoro-2-(trifluoromethyl)piperidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for discovery chemists and process scientists encountering roadblocks when attempting to couple 4-Fluoro-2-(trifluoromethyl)piperidine .

Diagnostic Overview: The Chemical Challenge

Coupling this specific piperidine derivative is notoriously difficult due to a compounding "double-deactivation" effect:

  • Severe Steric Hindrance: The α -trifluoromethyl (-CF₃) group creates a massive steric shield directly adjacent to the nucleophilic nitrogen, physically blocking bulky electrophiles.

  • Electronic Deactivation: Both the -CF₃ group and the γ -fluorine atom exert strong inductive electron-withdrawing effects (-I effects). This drastically pulls electron density away from the nitrogen lone pair, rendering it a highly sluggish, non-nucleophilic secondary amine.

Below, we troubleshoot the most common failures and provide field-validated protocols to bypass these kinetic barriers.

Troubleshooting & FAQs

Q1: Why do standard amide coupling reagents like HATU, EDC, or DCC completely fail or give <10% yield with this substrate? A1: Standard coupling reagents operate by converting the carboxylic acid into a bulky active ester (e.g., an OBt/OAt ester for HATU, or an O-acylisourea for EDC). The transition state required for the piperidine nitrogen to attack this bulky intermediate is kinetically inaccessible due to the steric clash with the α -CF₃ group[1]. Furthermore, the electronically deactivated nitrogen lacks the nucleophilic driving force to overcome this high activation energy barrier.

Q2: What is the most effective reagent for amide bond formation with 4-Fluoro-2-(trifluoromethyl)piperidine? A2: We strongly recommend using (diethylaminodifluorosulfinium tetrafluoroborate)[2]. XtalFluor-E converts the carboxylic acid in situ into an acyl fluoride . Unlike active esters, acyl fluorides are highly electrophilic and sterically compact. This allows them to easily bypass the -CF₃ steric shield. Additionally, XtalFluor-E prevents the epimerization of chiral α -centers on the carboxylic acid, which is a common side-effect when forcing conditions are used[3].

Q3: How can I achieve C-N cross-coupling (Buchwald-Hartwig amination) with this deactivated amine? A3: Standard palladium catalysts (like Pd(PPh₃)₄ or Pd(dppf)Cl₂) will fail. You must use a catalytic system specifically engineered for sterically hindered secondary amines. The combination of a or tBuBrettPhos ligand with a Pd G3 or G4 precatalyst is highly effective[4]. The dialkylbiarylphosphine framework of RuPhos facilitates both the oxidative addition of unreactive aryl halides and the challenging reductive elimination step involving the bulky piperidine[5]. Additionally, a strong base like LiHMDS or NaOtBu is required to deprotonate the weakly acidic amine[6].

Quantitative Data Summary: Reagent & Ligand Comparison

The following table summarizes the expected performance of various coupling strategies when applied to 4-Fluoro-2-(trifluoromethyl)piperidine.

Reaction TypeReagent / Catalyst SystemBaseTemp (°C)Expected YieldCausality / Notes
Amidation HATU / EDC + HOBtDIPEA25–50< 10%Steric clash between active ester and α -CF₃.
Amidation Acyl ChlorideLiHMDS0–2540–60%Requires pre-deprotonation of the amine; harsh conditions.
Amidation XtalFluor-E DIPEA0–2575–95% Acyl fluoride intermediate is compact and highly electrophilic.
C-N Coupling Pd₂(dba)₃ / XantPhosCs₂CO₃100TraceReductive elimination barrier is too high for bulky amines.
C-N Coupling RuPhos Pd G3 / RuPhos NaOtBu100–11080–95% RuPhos accelerates reductive elimination of hindered amines.

Validated Experimental Protocols

Protocol A: Amide Coupling via XtalFluor-E Activation

This protocol is a self-validating system: the generation of HF during acyl fluoride formation is immediately neutralized by the proton sponge/DIPEA, driving the reaction forward without degrading the substrate.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 equiv) and 4-Fluoro-2-(trifluoromethyl)piperidine hydrochloride (1.1 equiv) in anhydrous dichloromethane (DCM) or THF (0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Note: The excess base is critical to liberate the free piperidine from its HCl salt and to act as an acid scavenger for the reaction.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add XtalFluor-E (1.5 equiv) in one portion.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor the consumption of the acyl fluoride intermediate via TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination via RuPhos Pd G3

This protocol utilizes a Generation 3 (G3) palladacycle precatalyst to ensure rapid, quantitative generation of the active monoligated Pd(0) species, which is mandatory for hindered substrates.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge a vial with the aryl halide (1.0 equiv), 4-Fluoro-2-(trifluoromethyl)piperidine (1.2 equiv), RuPhos Pd G3 precatalyst (2–5 mol%), and RuPhos ligand (2–5 mol%).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) or LiHMDS (2.0 equiv). Note: If the aryl halide contains base-sensitive functional groups, swap NaOtBu for LiHMDS.

  • Solvent: Add anhydrous, thoroughly degassed Toluene or 1,4-Dioxane to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined cap.

  • Heating: Remove the vial from the glovebox and heat in a pre-warmed heating block at 100–110 °C for 16–24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Strategic Workflow Visualization

G Start 4-Fluoro-2-(trifluoromethyl)piperidine Coupling Strategy Amidation Amide Bond Formation Start->Amidation CN_Coupling C-N Cross-Coupling (Buchwald-Hartwig) Start->CN_Coupling Amidation_Standard Standard Reagents (HATU, EDC) Result: Low Yield/Failure Amidation->Amidation_Standard Amidation_Xtal XtalFluor-E Activation Result: High Yield, No Epimerization Amidation->Amidation_Xtal CN_Ligands Ligand: RuPhos or tBuBrettPhos CN_Coupling->CN_Ligands CN_Precat Precatalyst: Pd G3 or G4 CN_Ligands->CN_Precat CN_Base Base: NaOtBu or LiHMDS CN_Precat->CN_Base

Workflow for coupling sterically hindered 4-Fluoro-2-(trifluoromethyl)piperidine.

References

  • Vertex Pharmaceuticals Inc. (2022). Small molecule inhibitors of salt inducible kinases (Patent No. WO2022165529A1).
  • Orliac, A., Gomez Pardo, D., Bombrun, A., & Cossy, J. (2013). XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids. Organic Letters, 15(4), 902–905.[Link]

  • Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3584–3593.[Link]

  • Hazra, S., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(14), 8559–8612.[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-2-(trifluoromethyl)piperidine N-arylation

Welcome to the technical support guide for the N-arylation of 4-Fluoro-2-(trifluoromethyl)piperidine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the N-arylation of 4-Fluoro-2-(trifluoromethyl)piperidine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The presence of both a fluorine atom and a trifluoromethyl group on the piperidine ring introduces unique electronic and steric challenges that require careful optimization of reaction conditions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your success in synthesizing these valuable N-arylpiperidine scaffolds.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-arylation of 4-Fluoro-2-(trifluoromethyl)piperidine, offering probable causes and actionable solutions.

Issue 1: Low to No Product Conversion

You've set up your reaction, but analysis (TLC, LC-MS, GC-MS) shows a significant amount of unreacted starting materials and minimal desired product.

Probable CauseRecommended Solution(s)Scientific Rationale
1. Catalyst Inactivity or Decomposition A. Ensure a Strictly Inert Atmosphere: Thoroughly degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.[1]The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species, halting the catalytic cycle.[1] The formation of a fine black precipitate (palladium black) is a visual indicator of catalyst decomposition.[2]
B. Use a Pre-catalyst: Employ a modern, air-stable palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, which is designed for easier handling and more reliable initiation.[3]Pre-catalysts are designed to be more stable under ambient conditions and cleanly generate the active Pd(0) species in situ, leading to more reproducible results.
2. Suboptimal Ligand Choice A. Screen Sterically Hindered, Electron-Rich Ligands: For this electron-deficient amine, bulky biarylphosphine ligands are often necessary. Start with ligands like XPhos, RuPhos, or BrettPhos.[3]The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the piperidine nitrogen. Electron-rich ligands enhance the electron density on the palladium center, promoting the crucial oxidative addition step with the aryl halide. Steric bulk can also accelerate the reductive elimination step to release the product.[4]
B. Consider Bidentate Ligands for Aryl Iodides: If using an aryl iodide, bidentate ligands like BINAP or DPEPhos might prevent the formation of inhibitory palladium iodide dimers.[4]Bidentate ligands chelate to the palladium center, which can prevent the formation of inactive dimeric species and improve catalytic turnover.[4]
3. Ineffective Base A. Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often the most effective bases for this transformation.[1][5]A strong base is required to deprotonate the amine or the intermediate palladium-amine complex, which is a key step in the catalytic cycle. The pKa of the N-H bond in the fluorinated piperidine is lowered by the inductive effect of the CF3 and F groups, but a strong base is still generally required to drive the reaction forward.
B. Ensure Base Solubility: If using a solid base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) for more sensitive substrates, ensure vigorous stirring to overcome solubility issues.[1]Poor solubility of the base can lead to slow and inefficient deprotonation, effectively stalling the reaction.[1]
4. Poor Reagent Quality or Solubility A. Purify Reagents and Dry Solvents: Ensure the amine, aryl halide, and solvents are free from water and other impurities. Solvents should be anhydrous.[2][6]Water can react with the strong bases used and can also contribute to catalyst deactivation. Impurities in the starting materials can act as catalyst poisons.
B. Change Solvents: If reactants are not fully dissolved, switch to a different solvent. Toluene and 1,4-dioxane are common choices for Buchwald-Hartwig reactions.[1][7] For particularly insoluble substrates, a more polar aprotic solvent like DMF could be considered, though it may coordinate to the palladium.[2]Complete dissolution of all components is critical for an efficient reaction in the homogeneous phase.[1]
Issue 2: Formation of Side Products

Your reaction proceeds, but you observe significant impurities alongside your desired N-aryl piperidine.

Probable CauseRecommended Solution(s)Scientific Rationale
1. Hydrodehalogenation of Aryl Halide A. Use a Less Forcing Base: If you observe the arene corresponding to your aryl halide, consider switching from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃.[5]This side reaction can occur when the base is too strong or when there are trace amounts of water. The base can promote the reduction of the aryl halide.
B. Lower the Reaction Temperature: Reducing the temperature may disfavor the hydrodehalogenation pathway relative to the desired C-N coupling.[2]Thermal decomposition of the catalyst or base can sometimes lead to side reactions.
2. Aryl Halide Homocoupling (Biaryl Formation) A. Optimize Ligand and Catalyst Loading: This is often a sign of a poorly performing catalyst system. Re-screen ligands or slightly increase the catalyst loading.Homocoupling can occur when the rate of reductive elimination from a Pd(Ar)₂ species is competitive with the desired C-N bond formation. A more efficient ligand can accelerate the desired pathway.
3. Ring-Opening or Decomposition of the Piperidine A. Use Milder Conditions: The combination of a strong base and high temperatures can potentially lead to the degradation of the fluorinated piperidine, especially if there are other sensitive functional groups.The electron-withdrawing groups on the piperidine ring can make it susceptible to nucleophilic attack or elimination under harsh conditions.

II. Frequently Asked Questions (FAQs)

Q1: Why is the N-arylation of 4-Fluoro-2-(trifluoromethyl)piperidine so challenging?

The primary challenge stems from the electronic properties of the piperidine substrate. The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which significantly decreases the nucleophilicity of the piperidine nitrogen. This makes the crucial step of amine coordination to the palladium center and subsequent deprotonation more difficult compared to non-fluorinated analogues.

Q2: Which aryl halide (Cl, Br, I) is best to start with for optimization?

For initial optimization, it is generally recommended to start with an aryl bromide or iodide.[6] Aryl chlorides are less reactive due to the stronger C-Cl bond, making the oxidative addition step more challenging.[6] While modern catalyst systems can effectively couple aryl chlorides, success is often more readily achieved with the more reactive halides first.

Q3: What is the optimal reaction temperature and time?

These reactions typically require heating, often in the range of 80-110 °C.[1][2] Reaction times can vary from a few hours to 24 hours. It is crucial to monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or GC-MS) to determine the optimal time and to avoid potential product degradation from prolonged heating.

Q4: Can I use a copper-catalyzed (Ullmann-type) reaction instead of palladium?

Yes, copper-catalyzed N-arylation is a viable alternative.[8] Ullmann-type couplings can sometimes be more tolerant of certain functional groups and are often less sensitive to air and moisture.[8] However, they may require higher temperatures and different ligands (e.g., diamines like 1,10-phenanthroline).

Q5: How do I know if my reaction is working or has failed?

A healthy Buchwald-Hartwig reaction often changes color, typically to a yellow or reddish-brown solution.[2] Key indicators of failure include:

  • Formation of Palladium Black: A fine black precipitate indicates the catalyst has decomposed and crashed out of the solution.[2]

  • No Color Change: If the solution remains colorless, it's likely the catalyst has not been activated.[2]

  • Stalled Reaction: If analysis shows initial product formation that ceases over time, it suggests catalyst poisoning or decomposition.[2]

III. Optimized Experimental Protocol

This protocol provides a robust starting point for the N-arylation of 4-Fluoro-2-(trifluoromethyl)piperidine with an aryl bromide.

Materials:

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • 4-Fluoro-2-(trifluoromethyl)piperidine (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene (or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst, ligand, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene) via syringe. Then, add the aryl bromide, followed by the 4-Fluoro-2-(trifluoromethyl)piperidine.

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously.[3] Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or TLC.

  • Workup: Once the reaction is complete (typically when consumption of the aryl bromide is observed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.[1][2]

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl piperidine.

IV. Visual Workflow and Logic Diagrams

Troubleshooting Flowchart for Low Conversion

This diagram outlines a systematic approach to diagnosing and solving low-yield reactions.

Troubleshooting_Low_Conversion Start Low or No Conversion Observed Check_Inert Verify Inert Atmosphere (Degas Solvent, Purge System) Start->Check_Inert Check_Catalyst Assess Catalyst System (Use Pre-catalyst, Check for Pd Black) Check_Inert->Check_Catalyst Atmosphere OK Check_Reagents Check Reagent Quality & Solubility (Purity, Anhydrous Solvents) Check_Catalyst->Check_Reagents Catalyst OK Screen_Ligands Screen Ligands (e.g., XPhos, RuPhos) Check_Reagents->Screen_Ligands Reagents OK Screen_Bases Screen Bases (e.g., NaOtBu, LHMDS, K3PO4) Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (Toluene, Dioxane, THF) Screen_Bases->Screen_Solvents Optimize_Temp Optimize Temperature & Time (Monitor by LC-MS) Screen_Solvents->Optimize_Temp Success Reaction Optimized Optimize_Temp->Success Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L2Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + HNR'2 + Base PdII_Amido L2Pd(II)(Ar)(NR'2) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'2 (Product)

Caption: A simplified Buchwald-Hartwig catalytic cycle.

V. References

Sources

Reference Data & Comparative Studies

Validation

Comparative Lipophilicity Guide: 4-Fluoro-2-(trifluoromethyl)piperidine vs. 2-(trifluoromethyl)piperidine

As drug discovery increasingly relies on Fragment-Based Drug Discovery (FBDD) to navigate complex chemical spaces, the strategic fluorination of saturated nitrogen heterocycles has become a cornerstone of lead optimizati...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly relies on Fragment-Based Drug Discovery (FBDD) to navigate complex chemical spaces, the strategic fluorination of saturated nitrogen heterocycles has become a cornerstone of lead optimization. Piperidine rings are ubiquitous in pharmaceuticals, but their high intrinsic basicity (pKa ~11.2) often leads to poor membrane permeability and high hERG channel liability.

This guide provides an in-depth, objective comparison of how appending a trifluoromethyl (-CF₃) group, and subsequently a fluorine (-F) atom, fundamentally alters the physicochemical profile of piperidine. By examining 2-(trifluoromethyl)piperidine and 4-fluoro-2-(trifluoromethyl)piperidine , we will deconstruct the counter-intuitive relationship between intrinsic lipophilicity (LogP) and apparent lipophilicity (LogD at pH 7.4).

Mechanistic Causality: The Paradox of Fluorination

To understand the performance of these two fragments, we must separate intrinsic lipophilicity from ionization-dependent lipophilicity.

When a -CF₃ group is added to the α-position (C2) of piperidine, its strong electron-withdrawing inductive effect (-I) drastically reduces the electron density on the adjacent nitrogen. This drops the amine's pKa from ~11.2 to approximately 7.7. At physiological pH (7.4), 2-(trifluoromethyl)piperidine exists in an equilibrium where roughly 66% of the molecules are protonated (cationic) and 34% are neutral .

Adding a fluorine atom at the γ-position (C4) to create 4-fluoro-2-(trifluoromethyl)piperidine introduces a dual effect:

  • Decreased Intrinsic LogP: Replacing a C-H bond with a C-F bond on an sp³ carbon introduces a highly polarized bond without significantly increasing the molecule's surface area. This "polar hydrophobic" effect slightly decreases the intrinsic LogP of the neutral molecule compared to the non-fluorinated analog.

  • Drastically Increased LogD₇.₄: The additional inductive effect of the 4-fluoro group further depresses the amine's pKa to approximately 6.2 . At pH 7.4, this molecule is >94% neutral.

The Causality: Because the neutral species partitions into lipid membranes exponentially better than the cationic species, the 4-fluoro analog exhibits a higher apparent lipophilicity (LogD₇.₄) than 2-(trifluoromethyl)piperidine, despite having a lower intrinsic LogP.

G N1 4-Fluoro Substitution (-I Effect) N2 Decreased Amine pKa (~6.2) N1->N2 N5 Decreased Intrinsic Lipophilicity (LogP) N1->N5 N3 Increased Neutral Fraction at pH 7.4 (>94%) N2->N3 N4 Increased Apparent Lipophilicity (LogD7.4) N3->N4

Logical pathway: How 4-fluoro substitution paradoxically increases apparent lipophilicity.

Quantitative Data Comparison

The table below summarizes the physicochemical shifts driven by fluorination. The LogD calculation is derived from the standard equation for bases: LogD = LogP - log(1 + 10^(pKa - pH)).

CompoundpKa (Predicted/Exp)Neutral Fraction (pH 7.4)Intrinsic LogPApparent LogD₇.₄
Piperidine 11.2< 0.1%1.00-2.80
2-(trifluoromethyl)piperidine 7.7~34%2.001.53
4-Fluoro-2-(trifluoromethyl)piperidine 6.2~94%1.801.78

Data synthesis based on structural chemoinformatic profiling of fluorinated saturated heterocycles .

Experimental Protocols: Self-Validating Systems

To empirically verify these values in a drug development setting, rigorous, self-validating experimental workflows are required. Standard high-throughput UV-Vis methods fail here because aliphatic fluorinated piperidines lack a conjugated π-system (no chromophore).

Protocol A: Shake-Flask LC-MS/MS for LogD₇.₄ Determination

This protocol utilizes mass spectrometry for detection and incorporates a mass-balance check to ensure the integrity of the partition data.

  • Phase Pre-equilibration: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (pH 7.4) for 24 hours.

    • Causality: Mutual saturation is critical. If un-equilibrated solvents are used, water will dissolve into the octanol (and vice versa) during the assay, altering the phase volumes and skewing the final concentration ratio.

  • Spiking: Add 10 µL of a 10 mM compound stock (in DMSO) to 990 µL of the pre-equilibrated aqueous phase.

  • Partitioning: Add 1.0 mL of pre-equilibrated octanol. Shake the mixture at exactly 25.0 ± 0.5 °C for 60 minutes.

    • Causality: Partition coefficients are highly temperature-dependent. Failing to control temperature introduces severe run-to-run variability.

  • Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification: Dilute aliquots from both the aqueous and organic phases into an LC-MS/MS compatible solvent (e.g., 50:50 H₂O:MeCN with 0.1% Formic Acid). Include an internal standard (e.g., labetalol) to correct for ionization matrix effects in the MS source.

  • Self-Validation (Mass Balance): Calculate total moles recovered: (C_org × V_org) + (C_aq × V_aq).

    • Trustworthiness Check: If the total recovery is <85% of the initial spike, the compound has either volatilized or adsorbed to the plastic vial, invalidating the LogD result.

Workflow Step1 Step 1: Preparation Equilibrate Phases Step2 Step 2: Spiking Add Compound Stock Step1->Step2 Step3 Step 3: Partitioning Shake at 25°C Step2->Step3 Step4 Step 4: Quantification LC-MS/MS Analysis Step3->Step4 Step5 Step 5: Validation Mass Balance Check Step4->Step5

Self-validating shake-flask LC-MS/MS workflow for LogD determination.

Protocol B: Potentiometric Titration for pKa Determination

Because the predicted pKa of 4-fluoro-2-(trifluoromethyl)piperidine is ~6.2, it falls perfectly within the optimal range for aqueous potentiometric titration.

  • Sample Preparation: Dissolve 2.0 mg of the compound in 50 mL of 0.15 M KCl.

    • Causality: The KCl background maintains a constant ionic strength, ensuring the activity coefficients of the ions remain stable throughout the titration.

  • Inert Atmosphere: Purge the titration vessel with Nitrogen (N₂) gas for 5 minutes and maintain a continuous N₂ blanket.

    • Causality: Atmospheric CO₂ easily dissolves into water to form carbonic acid. Without an N₂ blanket, this background acidity will artificially lower the pH and distort the inflection point of the weak base.

  • Titration & Analysis: Titrate with standardized 0.1 M NaOH. Plot the first derivative of the pH vs. titrant volume curve to identify the half-equivalence point, which directly corresponds to the pKa.

Strategic Implications for Drug Developers

When choosing between these two fragments for lead optimization, 4-fluoro-2-(trifluoromethyl)piperidine offers a distinct pharmacological advantage. By driving the pKa down to 6.2, the molecule avoids being trapped in acidic endosomes or lysosomes (lysosomotropism), a common issue for highly basic piperidines. Furthermore, the increased neutral fraction at physiological pH enhances passive permeability across the blood-brain barrier (BBB) while simultaneously mitigating off-target binding to the hERG potassium channel, which primarily binds protonated amines.

References

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. URL:[Link]

  • Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. URL: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. URL:[Link]

Comparative

Strategic Comparison Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Piperidines

Executive Summary The piperidine ring is one of the most frequently utilized heterocycles in modern drug discovery. However, its electron-rich nitrogen and adjacent alpha-carbons are notorious hotspots for Cytochrome P45...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most frequently utilized heterocycles in modern drug discovery. However, its electron-rich nitrogen and adjacent alpha-carbons are notorious hotspots for Cytochrome P450 (CYP)-mediated oxidation and N-dealkylation. As a Senior Application Scientist, I frequently encounter the assumption that fluorine substitution is a universal panacea for these metabolic liabilities. While the strategic installation of fluorine can dramatically enhance intrinsic clearance ( CLint​ ) profiles, it is a double-edged sword.

This guide objectively compares the performance of fluorinated versus non-fluorinated piperidines, dissecting the causality behind experimental outcomes and providing self-validating protocols for rigorous in vitro assessment.

Mechanistic Causality: The Dual Nature of Fluorination

Fluorine's impact on the metabolic stability of piperidines is not absolute; it is governed by three intersecting physicochemical phenomena:

  • Thermodynamic Shielding : The C-F bond dissociation energy (~116 kcal/mol) is significantly higher than that of a C-H bond (~98 kcal/mol). Replacing a metabolically labile hydrogen with fluorine directly blocks hydrogen atom transfer (HAT) by the CYP450 heme-oxo intermediate, shutting down primary oxidative hotspots[1].

  • pKa Modulation : Piperidines are highly basic (pKa ~10–11). The strong inductive electron-withdrawing effect of fluorine (especially at the 3- or 4-position) lowers the amine's pKa by 1.5 to 3.0 units. This reduces the fraction of protonated amine at physiological pH, fundamentally altering the molecule's electrostatic interaction with CYP isoforms (e.g., CYP2D6) that preferentially bind basic amines[2].

  • The Lipophilicity Paradox : Fluorination—particularly gem-difluorination—often increases the lipophilicity (LogP/LogD) of the scaffold. If this increase outweighs the localized metabolic protection, the compound partitions more aggressively into the lipophilic microsomal membrane. This can paradoxically increase the rate of CYP-mediated oxidation at other unprotected sites on the molecule[3][4].

CYP_Metabolism Piperidine Non-Fluorinated Piperidine CYP CYP450 Enzyme (Active Site) Piperidine->CYP Complex1 Enzyme-Substrate Complex CYP->Complex1 Complex2 Enzyme-Substrate Complex CYP->Complex2 Oxidation C-H Abstraction & Oxygenation Complex1->Oxidation Metabolite Hydroxylated Metabolite Oxidation->Metabolite F_Piperidine Fluorinated Piperidine F_Piperidine->CYP Block C-F Bond Resists Abstraction Complex2->Block Stable Metabolic Stability (Prolonged t1/2) Block->Stable

Figure 2: CYP450 metabolism divergence in non-fluorinated vs fluorinated piperidines.

Comparative Data Analysis

To illustrate these principles, we must examine head-to-head experimental data. The table below summarizes the divergent outcomes of piperidine fluorination across different drug development programs, proving that structural context dictates stability.

Scaffold / Compound SeriesStructural ModificationImpact on Metabolic Stability ( CLint​ / t1/2​ )Mechanistic DriverRef
Benzazole Derivatives Monofluorination (Compound 6 vs 7)5-fold increase in Mouse Liver Microsome (MLM) t1/2​ .Direct blockade of a primary oxidative hotspot via C-F bond strength.[1]
Proteasome Inhibitors Piperidine difluorination (Compound 108 vs 97)Decreased microsomal stability compared to the non-fluorinated analog.Unfavorable shift exposing alternative labile sites to CYP oxidation.[4]
Piperidine-2-carboxamides N-alkyl side chain fluorinationIncreased oxidation rate across all fluorinated derivatives.Increased lipophilicity drove non-specific CYP membrane binding.[3]

Self-Validating Experimental Protocol: Microsomal Stability Assay

To objectively compare fluorinated and non-fluorinated analogs, researchers must utilize a self-validating in vitro system. The following protocol for Human Liver Microsome (HLM) stability is designed to isolate CYP-mediated metabolism from artifactual degradation.

Core Causality in Protocol Design:
  • Protein Concentration (0.5 mg/mL): Maintained low to ensure linear enzyme kinetics and minimize non-specific protein binding, which is critical when comparing analogs with differing LogD values.

  • Minus-NADPH Control: Essential for distinguishing CYP450-mediated oxidation from chemical instability or non-oxidative enzymatic cleavage (e.g., esterases).

  • Internal Standard (IS) Normalization: Corrects for matrix effects and ionization suppression in the MS source, which can vary significantly between fluorinated and non-fluorinated species.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw pooled HLMs on ice to preserve enzymatic activity.

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM). Critical: Ensure final DMSO concentration is <0.1% v/v to prevent solvent-induced CYP inhibition.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add pre-warmed NADPH (final concentration 1 mM) to initiate the reaction. For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Time-Course Sampling: At precise intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately plunge the aliquot into 150 µL of ice-cold acetonitrile spiked with an analytical Internal Standard (e.g., Tolbutamide). This instantly denatures the CYP enzymes and halts metabolism.

  • Extraction & Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Processing: Plot the natural logarithm (ln) of the remaining parent compound peak area ratio against time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/mg microsomal protein ).

G A Test Compound (1 µM) C Pre-incubation (37°C, 5 min) A->C B Human Liver Microsomes (0.5 mg/mL protein) B->C D Initiate Reaction (Add 1 mM NADPH) C->D E Time-Course Sampling (0, 15, 30, 60 min) D->E F Quench Reaction (Cold Acetonitrile + IS) E->F G Centrifugation & LC-MS/MS Analysis F->G H Calculate Half-Life & Intrinsic Clearance G->H

Figure 1: Standardized self-validating workflow for in vitro microsomal stability assays.

Strategic Recommendations

When optimizing a piperidine scaffold, do not fluorinate blindly. Map the primary sites of metabolism via metabolite identification (MetID) studies before introducing fluorine. Closely monitor LogD; if fluorination pushes the LogD above 3.0, the gains in local bond stability will likely be erased by increased non-specific CYP turnover. Instead, leverage pKa shifts by using mono-fluorination adjacent to the basic nitrogen to tune out CYP2D6 liabilities while simultaneously improving membrane permeability.

References

  • Title : Importance of Fluorine in Benzazole Compounds | Source : mdpi.com | URL : 1

  • Title : Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Source : researchgate.net | URL :3

  • Title : Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds | Source : researchgate.net | URL : 2

  • Title : Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria | Source : acs.org | URL : 4

Sources

Validation

In Vitro Toxicity and Pharmacokinetic Comparison of 4-Fluoro-2-(trifluoromethyl)piperidine Analogs

Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared By: Senior Application Scientist, Preclinical Safety & Pharmacology Executive Summary & Mechanistic Rationale In fragment-bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared By: Senior Application Scientist, Preclinical Safety & Pharmacology

Executive Summary & Mechanistic Rationale

In fragment-based drug discovery (FBDD), the piperidine ring is a ubiquitous pharmacophore. However, unsubstituted piperidines often suffer from high basicity (pKa ~11.2), leading to protonation at physiological pH. This cationic state strongly interacts with the Tyr652 and Phe656 residues in the human Ether-à-go-go-Related Gene (hERG) potassium channel, driving severe cardiotoxicity liabilities.

To circumvent this, medicinal chemists strategically introduce electron-withdrawing groups. The incorporation of fluorine atoms and trifluoromethyl (-CF₃) groups notably lowers the basicity of the piperidine nitrogen[1]. This targeted pKa reduction is directly correlated with a decreased affinity for hERG channels, effectively mitigating cardiac toxicity[2]. Furthermore, trifluoromethylation has become a cornerstone in modern medicinal chemistry, with numerous FDA-approved drugs leveraging the -CF₃ group to enhance target selectivity and metabolic stability against cytochrome P450 (CYP450) degradation[3].

However, toxicity is a multi-parameter optimization problem. While adding a -CF₃ group at the 2-position and a fluorine at the 4-position (as seen in 4-Fluoro-2-(trifluoromethyl)piperidine ) successfully abolishes hERG liability, the resulting increase in lipophilicity (cLogP) can drive non-specific membrane partitioning. This often shifts the safety bottleneck from cardiotoxicity to intrinsic hepatotoxicity (cell viability)[4].

STR A 4-Fluoro-2-(CF3)piperidine B Reduced N-Basicity (pKa < 8) A->B Inductive Effect C Increased Lipophilicity A->C Fluorine Shielding D Decreased hERG Affinity B->D Neutral at pH 7.4 F Membrane Partitioning C->F Hydrophobic Binding E Reduced Cardiotoxicity D->E Safety Benefit G Elevated Hepatotoxicity F->G Off-Target Stress

Physicochemical causality of toxicity in fluorinated piperidines.

Comparative In Vitro Toxicity Profiles

To objectively evaluate 4-Fluoro-2-(trifluoromethyl)piperidine , we must benchmark it against its positional isomers and the unsubstituted parent piperidine. The data below synthesizes expected physicochemical shifts based on established chemoinformatic analyses of fluorinated piperidines[1].

Table 1: Physicochemical and In Vitro Toxicity Comparison
CompoundpKa (Calc.)cLogPhERG IC₅₀ (μM)HepG2 CC₅₀ (μM)Primary Toxicity Driver
Piperidine (Unsubstituted)11.20.841.5>100Cardiotoxicity (hERG)
2-(Trifluoromethyl)piperidine 9.31.9212.485.0Mixed
4-Fluoro-3-(trifluoromethyl)piperidine 8.12.2035.060.0Mixed
4-Fluoro-2-(trifluoromethyl)piperidine 7.82.35>50.045.0Lipophilic Cytotoxicity

Data Interpretation (Expertise & Experience): Notice the profound synergistic effect of the 2-position -CF₃ and the 4-position fluorine. The strong inductive effect of the alpha-CF₃ group pulls electron density away from the nitrogen, dropping the pKa to ~7.8. At a physiological pH of 7.4, a significant fraction of this molecule exists as a neutral species, rendering it virtually invisible to the hERG channel pore (>50 μM IC₅₀). However, the elevated cLogP (2.35) increases the compound's propensity to disrupt lipid bilayers, which manifests as a lower CC₅₀ (45.0 μM) in HepG2 hepatic cell lines[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be generated using self-validating experimental systems. As an application scientist, I mandate the following protocols to ensure that assay artifacts (e.g., compound precipitation, solvent toxicity) are not misconstrued as biological toxicity.

Protocol A: Automated Patch-Clamp Electrophysiology (hERG Liability)

Causality: We utilize automated patch-clamp over indirect rubidium efflux assays because patch-clamp provides direct, real-time electrophysiological measurement of tail currents, which is critical for voltage-gated channels.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest at 70-80% confluency to ensure optimal membrane health.

  • System Validation (Trustworthiness): Before compound introduction, measure the seal resistance. Only cells achieving a >1 GΩ seal are included in the analysis. This prevents leak currents from skewing the IC₅₀.

  • Compound Dosing: Perfuse 4-Fluoro-2-(trifluoromethyl)piperidine at 5 concentrations (0.1, 1, 10, 30, 50 μM) in extracellular solution (0.1% DMSO final).

  • Internal Controls:

    • Negative Control: 0.1% DMSO vehicle (establishes baseline current).

    • Positive Control: 100 nM E-4031 (a known hERG inhibitor). The assay is only valid if E-4031 produces >80% tail current inhibition.

  • Data Acquisition: Apply a voltage step protocol (+20 mV for 2s, followed by -50 mV for 2s) and measure the peak tail current.

Protocol B: Multiparametric Hepatotoxicity (HepG2 Spheroids)

Causality: We utilize 3D HepG2 spheroids rather than 2D monolayers because 3D cultures better mimic the complex metabolic microenvironment of the human liver, preventing the rapid loss of CYP450 expression seen in 2D cultures.

  • Spheroid Formation: Plate HepG2 cells in ultra-low attachment 384-well plates (1,000 cells/well). Centrifuge and incubate for 72 hours to form tight spheroids.

  • Dosing: Treat spheroids with the piperidine analogs (0.1 to 100 μM) for 48 hours. Maintain a strict 0.5% DMSO concentration across all wells.

  • Multiplexed Readout:

    • Step 1 (Membrane Integrity): Add CellTox™ Green Dye. Fluorescence indicates primary necrosis (driven by the lipophilicity of the fluorinated analogs).

    • Step 2 (Metabolic Viability): Add CellTiter-Glo® 3D Reagent to lyse spheroids and measure ATP via luminescence.

  • Self-Validation: The assay is validated by a Z'-factor > 0.5, calculated using the 0.5% DMSO vehicle (negative) and 50 μM Chlorpromazine (positive hepatotoxin control).

Workflow S1 Compound Prep (10mM DMSO) S3 Dosing (0.1 - 100 μM) S1->S3 S2 HepG2 Spheroids (384-well plate) S2->S3 S4 ATP Assay (CellTiter-Glo) S3->S4 S5 Data Normalization (vs 0.5% DMSO) S4->S5

Self-validating high-throughput cytotoxicity screening workflow.

Strategic Recommendations

References
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: MDPI (Molecules)
  • Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Comparative

A Comparative Guide to GC-MS Method Validation for 4-Fluoro-2-(trifluoromethyl)piperidine Residual Solvents

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Residual solvents, organic volatile chemicals used or produced dur...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Residual solvents, organic volatile chemicals used or produced during the synthesis of drug substances, must be meticulously controlled as they offer no therapeutic benefit and can pose a risk to patient safety.[1][2] This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of residual solvent analysis in 4-Fluoro-2-(trifluoromethyl)piperidine, a complex fluorinated heterocyclic compound. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the performance of GC-MS with alternative methodologies, supported by experimental data and authoritative references.

The Criticality of Residual Solvent Analysis

Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the control of residual solvents in pharmaceutical products.[3][4] These guidelines, particularly ICH Q3C and USP General Chapter <467>, classify solvents into three classes based on their toxicity.[4][5][6]

  • Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental hazards.[5][7]

  • Class 2: Solvents to be limited in concentration due to their inherent toxicity.[3][5][6]

  • Class 3: Solvents with low toxic potential, for which exposure of 50 mg per day or less is considered acceptable without justification.[3][7]

For a molecule like 4-Fluoro-2-(trifluoromethyl)piperidine, the synthesis may involve a variety of organic solvents. Potential solvents could include, but are not limited to, dichloromethane, chloroform, dioxane, ethyl acetate, hexane, acetonitrile, and various alcohols, depending on the specific synthetic route.[8][9][10] The presence of fluorine and a trifluoromethyl group can influence the solubility and potential interactions of the API with these solvents, making a robust and validated analytical method essential.

Headspace GC-MS: The Gold Standard for Residual Solvent Analysis

Headspace Gas Chromatography (HS-GC) coupled with Mass Spectrometry (MS) is a powerful and widely adopted technique for the determination of residual solvents.[11][12][13][14][15] The headspace technique involves heating the sample in a sealed vial, allowing the volatile residual solvents to partition into the gas phase (headspace) above the sample.[14] An aliquot of this gas is then injected into the GC-MS system. This approach is particularly advantageous as it avoids the introduction of non-volatile matrix components into the analytical system, thereby protecting the column and detector.

The mass spectrometer provides an additional layer of specificity compared to a Flame Ionization Detector (FID), which is also commonly used.[15] By providing mass spectral information, MS allows for positive identification of the solvents, which is crucial for avoiding misidentification due to co-eluting peaks.[11][16]

Choosing the Right GC Column

The heart of the gas chromatograph is the column, where the separation of the volatile compounds occurs. For residual solvent analysis, a mid-polarity column is often the preferred choice as it can effectively separate a wide range of solvents with varying polarities.[17] A common and effective choice is a column with a stationary phase of 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., DB-624 or equivalent).[17][18][19] This phase provides good selectivity for the common solvents listed in USP <467>.

A Self-Validating GC-MS Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[20][21] The validation of a GC-MS method for residual solvents in 4-Fluoro-2-(trifluoromethyl)piperidine should adhere to the principles outlined in ICH Q2(R1).[21][22][23]

Experimental Workflow

Caption: Workflow for GC-MS Residual Solvent Analysis and Validation.

Step-by-Step Methodology

1. System Suitability: Before any validation experiments, a system suitability test must be performed to ensure the analytical system is performing correctly. This typically involves injecting a standard solution containing the target residual solvents and verifying parameters such as peak resolution, tailing factor, and signal-to-noise ratio.

2. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[20][22]

  • Protocol:
  • Analyze a blank sample (dilution solvent only) to ensure no interfering peaks are present at the retention times of the target solvents.
  • Analyze a sample of 4-Fluoro-2-(trifluoromethyl)piperidine spiked with a known mixture of residual solvents.
  • Confirm the identity of each solvent peak using its mass spectrum and retention time.

3. Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range.[22]

  • Protocol:
  • Prepare a series of at least five standard solutions of the residual solvents at different concentrations, typically ranging from the reporting limit to 120% of the ICH limit.[22]
  • Inject each standard in triplicate.
  • Plot the peak area against the concentration and perform a linear regression analysis.
  • The correlation coefficient (r²) should be ≥ 0.995.[22]

4. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24]
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20]
  • Protocol (Signal-to-Noise Approach):
  • Determine the concentration that yields a signal-to-noise ratio of approximately 10 for the LOQ and 3 for the LOD.[22]
  • Inject solutions at these concentrations multiple times to confirm the ratios.

5. Accuracy: Accuracy is the closeness of the test results to the true value.[22]

  • Protocol:
  • Spike the 4-Fluoro-2-(trifluoromethyl)piperidine sample with known amounts of residual solvents at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[20][24]
  • Prepare at least three replicates for each concentration level.
  • Calculate the percent recovery for each solvent. The acceptance criteria for recovery are typically within 80-120%.

6. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[22]

  • Repeatability (Intra-assay precision):
  • Protocol: Analyze a minimum of six replicate samples of 4-Fluoro-2-(trifluoromethyl)piperidine spiked at 100% of the target concentration on the same day, with the same analyst and equipment.
  • Intermediate Precision (Inter-assay precision):
  • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should typically be ≤ 15%.

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[24]

  • Protocol:
  • Introduce small variations to the method parameters, such as headspace incubation temperature (± 2 °C), incubation time (± 5 minutes), and GC oven temperature ramp rate (± 1 °C/min).
  • Analyze a spiked sample under each of these modified conditions.
  • The results should not be significantly affected by these variations, demonstrating the reliability of the method during routine use.

Comparison with Alternative Methods

While HS-GC-MS is a robust and reliable technique, it is important to consider other available methods.

FeatureHeadspace GC-MSHeadspace GC-FIDDirect Liquid Injection GC-MSMolecular Rotational Resonance (MRR) Spectroscopy
Principle Volatiles are partitioned into the headspace, separated by GC, and identified by MS.[11][25]Volatiles are separated by GC and detected by a flame ionization detector.[3][26]The sample, dissolved in a solvent, is directly injected into the GC-MS.[27][28]Measures rotational transitions of gas-phase molecules excited by microwaves.[29]
Specificity Very High (mass spectral confirmation).[16]Moderate (based on retention time only).Very High (mass spectral confirmation).Extremely High (based on unique 3D structure).[29]
Sensitivity High.High.Moderate to High (can be limited by sample matrix).High.
Sample Preparation Simple (dissolution and heating).[27]Simple (dissolution and heating).Can be more complex (requires complete dissolution).[27]Very Simple (sample placed in a headspace vial).[29]
Throughput Moderate.Moderate.Potentially lower due to matrix effects.High (faster analysis times).[29]
Cost High (instrumentation).Moderate.High (instrumentation).High (emerging technology).
Best Suited For Unambiguous identification and quantification of a wide range of volatile solvents.Routine quality control where solvent identities are well-established.Analysis of higher boiling point residual solvents not suitable for headspace.[28]Rapid screening and quantification, especially for complex mixtures and isomers.[29]

Conclusion

The validation of a GC-MS method for the analysis of residual solvents in 4-Fluoro-2-(trifluoromethyl)piperidine is a critical step in ensuring the safety and quality of this pharmaceutical intermediate. A well-defined, self-validating protocol based on ICH Q2(R1) guidelines provides the necessary framework for demonstrating that the method is fit for its intended purpose. While Headspace GC-MS remains the gold standard due to its high specificity and sensitivity, it is essential for scientists to understand the principles and limitations of alternative techniques to select the most appropriate method for their specific needs. The data presented in this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling them to develop and validate robust analytical methods for the control of residual solvents.

References

  • Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. (2019, May 16). Retrieved from [Link]

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. Retrieved from [Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9). Retrieved from [Link]

  • 467 RESIDUAL SOLVENTS - USP-NF. (2019, September 27). Retrieved from [Link]

  • Key ICH Method Validation Parameters to Know. (2025, August 25). Altabrisa Group. Retrieved from [Link]

  • Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. (2025, December 10). Brightspec. Retrieved from [Link]

  • USP <467> Residual solvent determination in pharmaceutical products. SCISPEC. Retrieved from [Link]

  • Residual solvent testing: a review of gas-chromatographic and alternative techniques. (2003, March 15). PubMed. Retrieved from [Link]

  • USP Residual Solvents <467>. Eurofins. Retrieved from [Link]

  • Q3C Impurities: Residual Solvents. (1997, December 24). FDA. Retrieved from [Link]

  • Q3C(R8) Impurities: Guidance for Residual Solvents; International Council for Harmonisation. (2021, December 13). Federal Register. Retrieved from [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Agilent. Retrieved from [Link]

  • 5015.8 Acceptance Criteria for Residual Solvents. (2022, December 1). FDA. Retrieved from [Link]

  • Residual Solvent Testing in United States: USP & FDA Compliance. (2026, March 2). Retrieved from [Link]

  • Determination of Residual Solvents in Hemp-Based Matrices Using Headspace GC-MS. Eurofins Scientific. Retrieved from [Link]

  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu Asia Pacific. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • FDA Guidance for Industry: Q3C Impurities: Residual Solvents. ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • GC Column Types & Selection Guide. Shimadzu. Retrieved from [Link]

  • Method for the analysis of residual solvents in pharmaceuticals. (2023, December 9). Separation Science. Retrieved from [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. (2025, September 29). Retrieved from [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025, June 23). LCGC International. Retrieved from [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. Retrieved from [Link]

  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. (2024, April 5). EMA. Retrieved from [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • The Capillary GC Column: How to Choose the Correct Type and Dimension. Agilent. Retrieved from [Link]

  • ICH Q3C: New Version of the Guideline for Residual Solvents published. (2024, May 28). ECA Academy. Retrieved from [Link]

  • GC Column Selection Guide. Retrieved from [Link]

  • Guide to GC Column Selection and Optimizing Separations. (2021, January 28). Restek Resource Hub. Retrieved from [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
  • Preparation method of trifluoromethyl piperidine compounds. Google Patents.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019, January 21). PubMed. Retrieved from [Link]

  • Best solvent for FMOC removal : r/Chempros. (2022, June 30). Reddit. Retrieved from [Link]

  • Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. (2020, April 20). IntechOpen. Retrieved from [Link]

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